molecular formula C8H8BrNO2 B189853 Methyl 2-amino-6-bromobenzoate CAS No. 135484-78-5

Methyl 2-amino-6-bromobenzoate

Cat. No.: B189853
CAS No.: 135484-78-5
M. Wt: 230.06 g/mol
InChI Key: REOMFJKQWUJOMK-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-bromobenzoate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-bromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOMFJKQWUJOMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596580
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135484-78-5
Record name Methyl 2-amino-6-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 135484-78-5

This technical guide provides a comprehensive overview of Methyl 2-amino-6-bromobenzoate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's properties, a representative synthesis protocol, and its applications in modern synthetic chemistry.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrNO₂.[1] It is recognized as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other fine chemicals.[1] The presence of an amino group, a bromine atom, and a methyl ester on the benzene ring provides multiple reactive sites for a variety of chemical transformations.

Quantitative Data Summary:

PropertyValueSource(s)
CAS Number 135484-78-5[1][2]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1][2]
Physical State Not explicitly stated, may be a solid or liquid at room temperature.
Melting Point Data not available for this specific isomer.
Boiling Point Data not available for this specific isomer.
Solubility Data not available. Generally expected to be soluble in common organic solvents.

Synthesis of this compound: A Representative Protocol

Reaction: 2-amino-6-bromobenzoic acid + Methanol --(H⁺ catalyst)--> this compound + Water

Materials:

  • 2-amino-6-bromobenzoic acid

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Experimental Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-bromobenzoic acid in an excess of anhydrous methanol. The methanol serves as both a reactant and the solvent.

  • Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution. Due to the basicity of the amino group, a stoichiometric amount of acid may be required to ensure the catalysis of the esterification.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored by a suitable technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. This should be done carefully due to potential gas evolution. Subsequently, wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization, if necessary.

Applications in Organic Synthesis

The structural features of this compound make it a versatile intermediate for various organic transformations. The bromine atom is a key functional group that allows for participation in cross-coupling reactions, which are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The bromine atom on the aromatic ring makes this compound a suitable substrate for Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction enables the formation of a new carbon-carbon bond by coupling with an organoboron compound, such as a boronic acid or ester. This is a powerful method for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.

Buchwald-Hartwig Amination

Another important application is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. This reaction would involve coupling this compound with a primary or secondary amine, offering a direct route to more complex substituted aniline derivatives.

Visualizations

Fischer Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.

Fischer_Esterification_Workflow start Start: 2-Amino-6-bromobenzoic Acid + Methanol reaction Reaction: - Add H₂SO₄ (catalyst) - Reflux start->reaction workup Work-up: - Remove excess Methanol - Extraction with organic solvent reaction->workup neutralization Neutralization: Wash with NaHCO₃ solution workup->neutralization drying Drying & Concentration: - Wash with Brine - Dry over MgSO₄ - Evaporate solvent neutralization->drying purification Purification: (e.g., Column Chromatography) drying->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound via Fischer Esterification.

Potential Cross-Coupling Reactions

This diagram illustrates the potential of this compound as a substrate in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Cross_Coupling_Reactions substrate This compound suzuki Suzuki-Miyaura Coupling substrate->suzuki buchwald Buchwald-Hartwig Amination substrate->buchwald suzuki_product C-C Bond Formation (Biaryl Product) suzuki->suzuki_product [Pd catalyst] buchwald_product C-N Bond Formation (Substituted Aniline) buchwald->buchwald_product [Pd catalyst] boronic_acid R-B(OH)₂ boronic_acid->suzuki amine R₂NH amine->buchwald

Caption: Potential cross-coupling reactions of this compound.

References

In-Depth Technical Guide: Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of Methyl 2-amino-6-bromobenzoate, a key chemical intermediate in contemporary pharmaceutical research, particularly in the development of targeted protein degraders.

Core Molecular and Physicochemical Properties

This compound is an anthranilic acid ester derivative. Its chemical structure, characterized by the presence of an amino group, a bromine atom, and a methyl ester on the benzene ring, makes it a versatile building block in organic synthesis.

Molecular Weight: 230.06 g/mol [1][2]

Molecular Formula: C₈H₈BrNO₂[1][2]

While specific experimental physicochemical data for this compound is not extensively reported in the available literature, computed properties and data for its isomers provide valuable insights. For comparison, the closely related isomer, Methyl 2-amino-5-bromobenzoate, has a reported melting point of 72-74 °C.

A summary of key identifiers and computed properties for this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound--INVALID-LINK--
CAS Number 135484-78-5[1][2][3]
Molecular Weight 230.06 g/mol [1][2]
Molecular Formula C₈H₈BrNO₂[1][2]
Monoisotopic Mass 228.97384 Da[1]
XLogP3 (Predicted) 2.3[1]
Hydrogen Bond Donors 1--INVALID-LINK--
Hydrogen Bond Acceptors 2--INVALID-LINK--
Rotatable Bond Count 2--INVALID-LINK--
Topological Polar Surface Area 52.3 Ų[1]
Heavy Atom Count 12--INVALID-LINK--

Synthesis and Spectroscopic Characterization

Experimental Protocol: A Plausible Synthetic Approach

The synthesis of this compound can be envisioned as a two-step process starting from 2-aminobenzoic acid (anthranilic acid):

  • Bromination of 2-Aminobenzoic Acid: The regioselective bromination of 2-aminobenzoic acid is the critical first step. Direct bromination can lead to a mixture of isomers. A plausible route to favor the 6-bromo isomer could involve protection of the amino group, followed by directed ortho-lithiation and subsequent bromination. A more direct, though potentially less selective, method is the bromination of 2-aminobenzoic acid under acidic conditions.

  • Fischer Esterification: The resulting 2-amino-6-bromobenzoic acid can then be esterified to the methyl ester via a classic Fischer esterification reaction, using methanol in the presence of a strong acid catalyst like sulfuric acid.

Detailed Hypothetical Protocol:

  • Step 1: Synthesis of 2-Amino-6-bromobenzoic Acid

    • To a stirred solution of 2-aminobenzoic acid in a suitable solvent (e.g., glacial acetic acid), slowly add a solution of bromine in the same solvent at a controlled temperature (e.g., 0-5 °C).

    • The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The product, 2-amino-6-bromobenzoic acid, is then isolated by filtration or extraction, followed by purification, potentially through recrystallization. It is important to note that this direct bromination may yield a mixture of isomers requiring chromatographic separation.

  • Step 2: Synthesis of this compound

    • Suspend 2-amino-6-bromobenzoic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

    • Heat the reaction mixture to reflux for several hours until the esterification is complete (monitored by TLC).

    • After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield crude this compound.

    • Further purification can be achieved by column chromatography.

Spectroscopic Data (Expected)

While specific experimental spectra for this compound are not available, the following table summarizes the expected signals in various spectroscopic analyses based on its structure and data from similar compounds.

Spectroscopic Method Expected Observations
¹H NMR - A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.- Signals for the three aromatic protons in the range of 6.5-7.5 ppm. The ortho and para coupling patterns would be complex due to the substitution pattern.- A broad singlet for the amine protons (-NH₂) which may vary in chemical shift depending on the solvent and concentration.
¹³C NMR - A peak for the methyl carbon (-OCH₃) around 52 ppm.- Peaks for the aromatic carbons in the region of 110-150 ppm. The carbon bearing the bromine would be expected at a lower field compared to the others.- A signal for the carbonyl carbon of the ester group around 167 ppm.
IR Spectroscopy - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- A strong C=O stretching vibration for the ester carbonyl group around 1700-1730 cm⁻¹.- C-N and C-O stretching bands, as well as aromatic C=C and C-H bending vibrations.
Mass Spectrometry - The molecular ion peak (M⁺) would be observed at m/z 230 and 232 with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).- Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) and the carbonyl group (CO).

Role in Targeted Protein Degradation: A PROTAC Building Block

This compound is designated as a "Protein Degrader Building Block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

The PROTAC Mechanism

A PROTAC molecule consists of three key components:

  • A "warhead" that binds to the target protein of interest (POI).

  • An E3 ligase-recruiting ligand.

  • A linker that connects the warhead and the E3 ligase ligand.

The PROTAC brings the target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination of the target protein. This ubiquitination marks the protein for degradation by the proteasome.

Application of this compound in PROTAC Synthesis

This compound serves as a versatile scaffold for the construction of PROTACs. The functional groups on this molecule (amino, bromo, and methyl ester) can be chemically modified to introduce linkers or to be incorporated into the warhead or E3 ligase ligand itself. For instance, the amino group can be acylated to attach a linker, while the bromo group can be used in cross-coupling reactions to build more complex structures.

The following diagram illustrates the general structure of a PROTAC and the potential role of a building block like this compound.

PROTAC_Building_Block cluster_PROTAC PROTAC Molecule cluster_System Cellular Protein Degradation Machinery warhead Warhead (Binds to Target Protein) linker Linker warhead->linker poi Target Protein of Interest (POI) warhead->poi Binding e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Binding building_block This compound (Building Block) building_block->linker Incorporation into Linker or as a precursor to Warhead/E3 Ligand proteasome Proteasome poi->proteasome Degradation e3_ligase->poi Ubiquitination

Role of a building block in PROTAC-mediated protein degradation.

Safety and Handling

Based on GHS classifications for related compounds, this compound should be handled with care. It is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause skin and serious eye irritation, as well as respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with significant potential in the field of drug discovery, particularly as a foundational element in the synthesis of PROTACs. While detailed experimental data for this specific isomer is limited in publicly accessible literature, its structural features and the established chemistry of its functional groups provide a clear path for its application in the development of novel therapeutics aimed at targeted protein degradation. Further research and publication of its specific properties and reaction protocols would be of great benefit to the scientific community.

References

Methyl 2-amino-6-bromobenzoate physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-6-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No. 135484-78-5), a key building block in pharmaceutical and chemical synthesis. This document consolidates available data on its fundamental physical characteristics and outlines standard experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is an aromatic compound with the molecular formula C₈H₈BrNO₂.[1] It has a molecular weight of 230.06 g/mol .[1] The structural formula of this compound features a methyl ester and an amino group attached to a brominated benzene ring.

Data Presentation: Physical Properties

The quantitative physical data for this compound are summarized in the table below. It is important to note that while some physical properties are well-documented, specific values for melting point and solubility are not consistently available in the reviewed literature.

Physical PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂PubChem[1]
Molecular Weight 230.06 g/mol PubChem[1]
Appearance Solid (form not specified)Fluorochem
Melting Point No data availableEchemi[2]
Boiling Point 297.2 °C at 760 mmHgEchemi[2]
Density 1.578 g/cm³Echemi
Solubility No quantitative data available. Qualitatively, it is expected to have low solubility in water and higher solubility in organic solvents like alcohols, esters, and aromatic compounds due to its molecular structure.Inferred from structural analogs

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a pure compound, whereas a broad melting range often indicates the presence of impurities.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of the dry, finely powdered solid is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube or a modern digital instrument) containing a heating bath fluid (like silicone oil).

  • Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.

  • Data Recording: The temperature at which the solid first begins to liquefy and the temperature at which the last solid crystal melts are recorded. This range is reported as the melting point.

Boiling Point Determination

For high-boiling point liquids or solids that can be melted without decomposition, the boiling point is a characteristic physical property.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity (a few milliliters) of the substance is placed in a micro-distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: The flask is gently heated.

  • Data Recording: The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This stable temperature is the boiling point at the recorded atmospheric pressure.

Density Determination

The density of a solid can be determined using several methods, with the displacement method being common for irregularly shaped solids.

Methodology: Liquid Displacement Method

  • Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.

  • Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble. The initial volume of the liquid is recorded. The weighed solid is then carefully submerged in the liquid, and the new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its volume.

Solubility Determination

Solubility is typically determined by preparing a saturated solution and then measuring the concentration of the solute.

Methodology: Shake-Flask Method

  • Solution Preparation: An excess amount of the solid is added to a known volume of a specific solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for an extended period (often 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Separation and Analysis: The undissolved solid is separated from the solution by filtration or centrifugation. A known volume of the clear, saturated solution is then carefully removed.

  • Quantification: The concentration of the solute in the aliquot of the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. The solubility is then expressed in units such as g/L or mol/L.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the physical characterization of a chemical sample and a conceptual representation of solubility determination.

G cluster_workflow Workflow for Physical Property Characterization Sample Obtain Pure Sample Appearance Visual Inspection (Color, Form) Sample->Appearance MP Melting Point Determination Sample->MP BP Boiling Point Determination Sample->BP Density Density Measurement Sample->Density Solubility Solubility Assessment Sample->Solubility Data Compile Data Sheet Appearance->Data MP->Data BP->Data Density->Data Solubility->Data

Caption: General workflow for physical property analysis.

G cluster_solubility Conceptual Steps in Solubility Determination Start Excess Solid + Solvent Equilibrate Agitate at Constant T to Reach Equilibrium Start->Equilibrate Shake-Flask Method Separate Separate Solid and Liquid Phases (Filtration/Centrifugation) Equilibrate->Separate Analyze Analyze Solute Concentration in Saturated Solution Separate->Analyze Result Quantify Solubility Analyze->Result

Caption: Solubility determination workflow.

References

Methyl 2-amino-6-bromobenzoate structural isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Isomers of Methyl 2-Amino-6-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of this compound. The strategic positioning of the amino, bromo, and methyl ester functional groups on the benzene ring significantly influences the physicochemical properties, reactivity, and potential applications of these compounds as intermediates in pharmaceutical and materials science research. This document synthesizes available data to offer a comparative analysis of these isomers.

Introduction to Structural Isomerism

The structural isomers of this compound all share the same molecular formula, C₈H₈BrNO₂, and a molecular weight of approximately 230.06 g/mol . However, the different substitution patterns on the benzene ring lead to distinct chemical and physical properties. Understanding these differences is crucial for selecting the appropriate isomer for specific synthetic pathways and for the development of novel molecules with desired biological or material properties.

The following sections provide a detailed comparison of the known structural isomers, including their physicochemical properties, spectroscopic data, and representative synthetic protocols.

Physicochemical Properties of Structural Isomers

The arrangement of substituents on the aromatic ring directly impacts the intermolecular forces, crystal packing, and overall polarity of the molecules, leading to variations in their melting points, boiling points, and solubility. The available data for several isomers are summarized in the tables below.

Table 1: Physicochemical Data for Structural Isomers of Methyl Aminobromobenzoate

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
Methyl 2-amino-3-bromobenzoate104670-74-8C₈H₈BrNO₂230.0647-48[1]~287.2 (predicted)[1]~1.578 (predicted at 20°C)[1]
Methyl 2-amino-4-bromobenzoate135484-83-2C₈H₈BrNO₂230.0677-79319.3 ± 22.0 (predicted)Not Available
Methyl 2-amino-5-bromobenzoate52727-57-8C₈H₈BrNO₂230.0672-74[2]Not AvailableNot Available
This compound135484-78-5C₈H₈BrNO₂230.06Not AvailableNot AvailableNot Available
Methyl 3-amino-2-bromobenzoate106896-48-4C₈H₈BrNO₂230.06Not Available (Liquid at RT)314.1 ± 22.0 (predicted)1.583 at 25°C
Methyl 3-amino-4-bromobenzoate46064-79-3C₈H₈BrNO₂230.06Not AvailableNot AvailableNot Available
Methyl 4-amino-2-bromobenzoate2486-52-4C₈H₈BrNO₂230.06Not AvailableNot AvailableNot Available
Methyl 4-amino-3-bromobenzoate106896-49-5C₈H₈BrNO₂230.06105-109Not AvailableNot Available
Methyl 5-amino-2-bromobenzoate6942-37-6C₈H₈BrNO₂230.06Not Available313.2Not Available

Spectroscopic Data

Table 2: Spectroscopic Data for Selected Isomers

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
Methyl 2-amino-5-bromobenzoate 400 MHz in CDCl₃.[3] Expected signals: ~3.8 (s, 3H, -OCH₃), 6.5-8.0 (m, 3H, Ar-H), broad singlet (2H, -NH₂).Expected signals: ~52 (-OCH₃), 110-150 (Ar-C), ~167 (C=O).Key absorptions expected for N-H, C=O (ester), and C-Br bonds.Molecular Ion (M⁺) expected at m/z 229/231 (due to Br isotopes).
Methyl 5-amino-2-bromobenzoate Varian CFT-20.[4]Not AvailableCAPILLARY CELL: NEAT.[4]Not Available

Note: Specific, experimentally verified spectroscopic data for many of these isomers is limited in publicly accessible databases. The information provided is based on available data and theoretical expectations.

Experimental Protocols

The synthesis of methyl aminobromobenzoate isomers typically involves two key steps: bromination of an aminobenzoic acid precursor followed by esterification, or vice-versa. The choice of starting material and the order of reactions are crucial for achieving the desired isomeric purity.

General Synthesis of Methyl Aminobromobenzoate Isomers

A common synthetic approach is the esterification of the corresponding aminobromobenzoic acid.

4.1.1. Fischer Esterification of Aminobromobenzoic Acid (Representative Protocol)

This protocol describes a general method for the synthesis of methyl aminobromobenzoate isomers from their corresponding carboxylic acids.

  • Materials:

    • Aminobromobenzoic acid isomer

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (catalyst)

    • Saturated Sodium Bicarbonate solution

    • Ethyl Acetate

    • Brine

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Dissolve the aminobromobenzoic acid (1 equivalent) in methanol.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add concentrated sulfuric acid (catalytic amount) or thionyl chloride (2.5 equivalents) dropwise to the stirred solution.[5]

    • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

    • Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl aminobromobenzoate.

    • Purify the crude product by column chromatography or recrystallization.[5]

Spectroscopic Characterization Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is typically used.

    • The spectral width should cover the expected range of proton signals (typically 0-12 ppm).

    • An appropriate number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is commonly used.

    • The spectral width should encompass all expected carbon signals (typically 0-200 ppm).

    • A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.

4.2.2. Infrared (IR) Spectroscopy

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet, a thin film on a salt plate (for liquids), or using an Attenuated Total Reflectance (ATR) accessory for solids or liquids.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Key vibrational bands to identify include N-H stretching of the amino group, C=O stretching of the ester, and C-Br stretching.

4.2.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range. The molecular ion peak (M⁺) should be observed, showing a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br). Fragmentation patterns can provide further structural information.

Logical Relationships and Synthetic Pathways

The structural relationships between the isomers can be visualized as different substitution patterns on a common methyl benzoate core. The synthesis of a specific isomer is dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions.

G Logical Relationship of this compound Isomers cluster_core Core Structure cluster_substituents Substituents cluster_isomers Structural Isomers Core Methyl Benzoate Amino -NH2 (Amino) Bromo -Br (Bromo) Isomer1 Methyl 2-amino-3-bromobenzoate Amino->Isomer1 Substitution Isomer2 Methyl 2-amino-4-bromobenzoate Amino->Isomer2 Isomer3 Methyl 2-amino-5-bromobenzoate Amino->Isomer3 Isomer4 This compound Amino->Isomer4 Isomer5 Methyl 3-amino-2-bromobenzoate Amino->Isomer5 Isomer6 Methyl 3-amino-4-bromobenzoate Amino->Isomer6 Isomer7 Methyl 4-amino-2-bromobenzoate Amino->Isomer7 Isomer8 Methyl 4-amino-3-bromobenzoate Amino->Isomer8 Isomer9 Methyl 5-amino-2-bromobenzoate Amino->Isomer9 Bromo->Isomer1 Substitution Bromo->Isomer2 Bromo->Isomer3 Bromo->Isomer4 Bromo->Isomer5 Bromo->Isomer6 Bromo->Isomer7 Bromo->Isomer8 Bromo->Isomer9

Caption: Isomeric relationship of methyl aminobromobenzoates.

G General Synthetic Workflow for Isomer Characterization Start Synthesis of Crude Isomer Purification Purification (Column Chromatography / Recrystallization) Start->Purification Purity Purity Assessment (TLC, HPLC, mp) Purification->Purity Structure Structural Elucidation Purity->Structure NMR NMR Spectroscopy (¹H, ¹³C) Structure->NMR Primary IR IR Spectroscopy Structure->IR Confirmatory MS Mass Spectrometry Structure->MS Confirmatory Final Characterized Pure Isomer NMR->Final IR->Final MS->Final

Caption: Workflow for synthesis and characterization.

This guide serves as a foundational resource for researchers working with this compound and its structural isomers. While comprehensive experimental data for all isomers is not yet available, the information and protocols provided herein offer a solid starting point for synthesis, characterization, and application in various fields of chemical research and development.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-amino-6-bromobenzoate, a key intermediate in pharmaceutical and fine chemical development. This document details the primary synthetic routes, starting materials, and experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison.

Overview of Synthetic Strategies

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Synthesis of the precursor, 2-amino-6-bromobenzoic acid.

  • Esterification of 2-amino-6-bromobenzoic acid to yield the final product.

This guide will focus on a robust and well-documented pathway commencing from commercially available 2-bromo-6-nitrotoluene. This route involves the oxidation of the methyl group to a carboxylic acid, followed by the reduction of the nitro group to an amine, and concluding with the esterification of the resulting aminobenzoic acid.

Synthesis of 2-amino-6-bromobenzoic acid

The synthesis of the key intermediate, 2-amino-6-bromobenzoic acid, can be accomplished from 2-bromo-6-nitrotoluene through a two-step process involving oxidation and reduction.

Step 1: Oxidation of 2-bromo-6-nitrotoluene to 2-bromo-6-nitrobenzoic acid

The initial step involves the oxidation of the methyl group of 2-bromo-6-nitrotoluene to a carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄) in an alkaline solution.

Experimental Protocol: Oxidation of 2-bromo-6-nitrotoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a suspension of 2-bromo-6-nitrotoluene in an aqueous solution of sodium hydroxide is prepared.

  • Addition of Oxidant: Potassium permanganate is added portion-wise to the heated reaction mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction Monitoring: The progress of the reaction is monitored by the disappearance of the purple color of the permanganate ion.

  • Work-up: Upon completion, the reaction mixture is cooled, and the manganese dioxide by-product is removed by filtration. The filtrate is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 2-bromo-6-nitrobenzoic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as aqueous ethanol.

ParameterValue
Starting Material2-bromo-6-nitrotoluene
ReagentsPotassium permanganate, Sodium hydroxide
SolventWater
Reaction TemperatureReflux
Reaction Time4-8 hours
Typical Yield70-85%
Step 2: Reduction of 2-bromo-6-nitrobenzoic acid to 2-amino-6-bromobenzoic acid

The subsequent step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid being a common and effective choice.

Experimental Protocol: Reduction of 2-bromo-6-nitrobenzoic acid

  • Reaction Setup: 2-bromo-6-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reducing Agent: A solution of tin(II) chloride in concentrated hydrochloric acid is added to the stirred solution of the nitro compound.

  • Reaction Conditions: The reaction mixture is typically heated to facilitate the reduction.

  • Work-up: After the reaction is complete, the mixture is cooled and the pH is adjusted with a base (e.g., sodium hydroxide or ammonia) to precipitate the 2-amino-6-bromobenzoic acid.

  • Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization.

ParameterValue
Starting Material2-bromo-6-nitrobenzoic acid
ReagentsTin(II) chloride, Hydrochloric acid
SolventEthanol or Glacial Acetic Acid
Reaction Temperature50-80 °C
Reaction Time2-4 hours
Typical Yield80-95%

Esterification of 2-amino-6-bromobenzoic acid

The final step in the synthesis is the esterification of 2-amino-6-bromobenzoic acid to yield this compound. The Fischer esterification method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a standard and efficient procedure for this conversion.[1]

Fischer Esterification

Experimental Protocol: Fischer Esterification of 2-amino-6-bromobenzoic acid

  • Reaction Setup: 2-amino-6-bromobenzoic acid is suspended in an excess of methanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[2]

ParameterValue
Starting Material2-amino-6-bromobenzoic acid
ReagentsMethanol, Sulfuric acid (catalytic)
SolventMethanol
Reaction TemperatureReflux
Reaction Time3-6 hours
Typical Yield85-95%

Experimental Workflows and Logical Relationships

The following diagrams illustrate the synthetic pathways and logical flow of the described procedures.

Synthesis_Workflow_Acid cluster_oxidation Oxidation cluster_reduction Reduction start1 2-bromo-6-nitrotoluene proc1 KMnO4, NaOH Water, Reflux start1->proc1 prod1 2-bromo-6-nitrobenzoic acid proc1->prod1 proc2 SnCl2, HCl Ethanol, Heat prod1->proc2 prod2 2-amino-6-bromobenzoic acid proc2->prod2

Caption: Synthesis of 2-amino-6-bromobenzoic acid.

Esterification_Workflow cluster_esterification Fischer Esterification start 2-amino-6-bromobenzoic acid proc Methanol, H2SO4 (cat.) Reflux start->proc prod This compound proc->prod

Caption: Esterification to this compound.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound. By providing detailed experimental protocols and summarizing key quantitative data, this document serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The presented workflow, starting from 2-bromo-6-nitrotoluene, offers a practical approach for the preparation of this important chemical intermediate. Careful execution of the described steps and purification procedures will ensure the desired product is obtained in high purity and yield.

References

A Comprehensive Technical Guide to the Reactivity of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-bromobenzoate (CAS No. 135484-78-5) is a trifunctional aromatic compound that serves as a versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring a primary aromatic amine, an aryl bromide, and a methyl ester, offers multiple reaction sites. This unique arrangement allows for a wide range of selective transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems. This guide provides an in-depth analysis of the reactivity of each functional group, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate its application in research and development.

**1. Reactivity of the Amino Group (-NH₂) **

The primary aromatic amine at the C2 position is a potent nucleophile and a directing group. Its reactivity can be harnessed for N-C and N-S bond formations, as well as transformations via diazonium salt intermediates.

N-Acylation

The amino group readily undergoes acylation with acylating agents like acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functionalities.

Quantitative Data: N-Acylation Reactions

EntryAcylating AgentBaseSolventProductYield (%)
1Acetyl ChloridePyridineDichloromethaneMethyl 2-acetamido-6-bromobenzoate>95 (Estimated)
2Methanesulfonyl ChlorideTriethylamineDichloromethaneMethyl 6-bromo-2-(methylsulfonamido)benzoate>90 (Estimated)

Note: Yields are estimated based on standard, high-yielding acylation protocols for similar anilines.

Experimental Protocol: Synthesis of Methyl 2-acetamido-6-bromobenzoate

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add acetyl chloride (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

cluster_main Reactant Methyl 2-amino- 6-bromobenzoate Product Methyl 2-acetamido- 6-bromobenzoate Reactant->Product N-Acylation Reagents Acetyl Chloride, Pyridine, DCM Reagents->Reactant

Caption: General workflow for N-Acylation.
N-Alkylation

Direct N-alkylation of the amino group can be achieved through reactions with alkyl halides or via reductive amination with aldehydes. Reductive amination is often preferred as it minimizes the risk of over-alkylation.[2][3]

Experimental Protocol: Reductive N-Alkylation with Benzaldehyde

  • To a solution of this compound (1.0 eq) in methanol, add benzaldehyde (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • Quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain Methyl 2-(benzylamino)-6-bromobenzoate.

Sandmeyer Reaction

The Sandmeyer reaction provides a pathway to replace the amino group with a variety of substituents, including halogens, cyano, and hydroxyl groups, via a diazonium salt intermediate.[4][5] This two-step process first involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid), followed by displacement with a copper(I) salt.[6]

Experimental Protocol: Sandmeyer Bromination (Hypothetical)

  • Diazotization: Suspend this compound (1.0 eq) in a mixture of 48% HBr and water at 0-5 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Displacement: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) should be observed.

  • Warm the mixture to 50-60 °C and stir for 1-2 hours until gas evolution ceases.

  • Cool the mixture, extract with diethyl ether, and wash the organic layer with water and brine.

  • Dry over Na₂SO₄, concentrate, and purify by chromatography to yield Methyl 2,6-dibromobenzoate.

cluster_main Aniline Methyl 2-amino- 6-bromobenzoate Diazonium Diazonium Salt Intermediate Aniline->Diazonium Diazotization Product Substituted Benzoate Diazonium->Product Displacement Reagents1 NaNO₂, H⁺ (0-5 °C) Reagents1->Aniline Reagents2 CuX (X = Cl, Br, CN) Reagents2->Diazonium

Caption: The Sandmeyer reaction pathway.

Reactivity of the Bromo Group (-Br)

The bromine atom at the C6 position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester.[7][8] This reaction features mild conditions and high functional group tolerance.[9]

Quantitative Data: Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O9585-95[9]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMFReflux64[9]
33,5-Bis(trifluoromethyl)phenylboronic acid esterPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane95High[9]

Data is for the analogous compound 2-amino-6-bromobenzothiazole, demonstrating typical conditions.[9]

Experimental Protocol: Suzuki Coupling with Phenylboronic Acid

  • In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄) (2.0 eq).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and water.

  • Purge the vessel with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Heat the reaction mixture to 95 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via column chromatography to obtain Methyl 2-amino-[1,1'-biphenyl]-6-carboxylate.

cluster_main Start Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Start->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(R)L₂ OxAdd->Transmetal Transmetalation (R-B(OH)₂) Transmetal->Start Reductive Elimination RedElim Ar-R Transmetal->RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides and amines.[10] It is a cornerstone of modern medicinal chemistry for synthesizing complex aniline derivatives.[11][12]

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

  • Charge an oven-dried Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield Methyl 2-amino-6-(morpholino)benzoate.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond under palladium catalysis.[13][14]

Experimental Protocol: Heck Coupling with Styrene

  • Combine this compound (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a ligand such as triphenylphosphine (PPh₃, 4 mol%) in a flask.

  • Add a base, typically a tertiary amine like triethylamine (Et₃N) (1.5 eq), and a solvent like DMF or acetonitrile.

  • Add styrene (1.2 eq) to the mixture.

  • Degas the mixture and heat under an inert atmosphere to 80-120 °C for 12-24 hours.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the resulting stilbene derivative by column chromatography.

Reactivity of the Methyl Ester Group (-COOCH₃)

The methyl ester at the C1 position is susceptible to nucleophilic acyl substitution, primarily through hydrolysis to the carboxylic acid or amidation to a carboxamide.

Ester Hydrolysis

Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-amino-6-bromobenzoic acid) can be achieved under either acidic or basic conditions. Basic hydrolysis using NaOH or LiOH followed by acidic workup is most common.

Quantitative Data: Ester Hydrolysis

EntryReagentSolventTemp (°C)Time (h)ProductYield (%)
1NaOHMethanol/H₂OReflux42-(benzoyl)-benzoic acid95[15]
2LiOHTHF/H₂ORoom Temp2-6Carboxylic Acid>90 (Typical)

Data from a representative methyl ester hydrolysis.[15]

Experimental Protocol: Basic Hydrolysis

  • Dissolve this compound (1.0 eq) in a mixture of methanol (or THF) and water.

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

  • Stir the mixture at room temperature or gentle heat (e.g., 60 °C) for 2-6 hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • The carboxylic acid product will precipitate out of solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-bromobenzoic acid.

Amidation

The ester can be directly converted to an amide by heating with an amine, often requiring high temperatures or catalytic activation.[16]

Experimental Protocol: Direct Amidation with Benzylamine

  • In a sealed tube, combine this compound (1.0 eq) and benzylamine (2.0-3.0 eq).

  • If necessary, add a catalyst such as Nb₂O₅ or a Lewis acid.

  • Heat the mixture to 120-150 °C for 24-48 hours.

  • Cool the reaction mixture and dilute with an appropriate organic solvent.

  • Purify the product by column chromatography to remove excess amine and isolate N-benzyl-2-amino-6-bromobenzamide.

cluster_main Ester Methyl 2-amino- 6-bromobenzoate Acid 2-Amino-6-bromo- benzoic Acid Ester->Acid Hydrolysis Amide 2-Amino-6-bromo- benzamide Derivative Ester->Amide Amidation Reagents1 NaOH or LiOH, H₂O/MeOH Reagents1->Ester Reagents2 Amine (R-NH₂), Heat Reagents2->Ester

Caption: Key reactions of the methyl ester group.

Chemoselectivity

The primary challenge and opportunity when using this compound is achieving chemoselectivity. The choice of reagents and reaction conditions dictates which functional group reacts preferentially.

  • Amino vs. Bromo: Palladium-catalyzed couplings on the bromo group can typically be performed in the presence of the unprotected amine, as the amine's nucleophilicity does not interfere with the catalytic cycle under basic conditions. However, protecting the amine via acylation may be necessary if strongly acidic or electrophilic reagents are used subsequently.

  • Ester vs. Other Groups: The ester is generally robust to the conditions of most cross-coupling reactions. However, strong bases like NaOtBu used in Buchwald-Hartwig aminations at high temperatures can potentially lead to ester hydrolysis or amidation with the coupling partner. Using milder bases like K₂CO₃ or Cs₂CO₃ can mitigate this. Hydrolysis is typically performed as a dedicated final step after other modifications are complete.

By carefully selecting catalysts, bases, and protecting group strategies, chemists can selectively functionalize each position, unlocking the full synthetic potential of this versatile intermediate.

References

Methyl 2-amino-6-bromobenzoate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

  • An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-bromobenzoate is a substituted anthranilate ester that has emerged as a crucial synthetic intermediate in medicinal chemistry and materials science. Its unique trifunctional nature, featuring an amine, a bromine atom, and a methyl ester on an aromatic ring, provides multiple reactive sites for diverse chemical transformations. This arrangement allows for the strategic and regioselective construction of complex molecular architectures, particularly heterocyclic scaffolds of significant pharmacological interest. This guide provides a comprehensive overview of its properties, synthesis, and key applications, supported by detailed experimental protocols and data.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Proper characterization is essential for its use in synthesis.

Physical and Chemical Properties
PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 135484-78-5[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Light yellow powder/solid[2]
Purity Typically ≥97%[3]
SMILES COC(=O)C1=C(C=CC=C1Br)N[1]
InChIKey REOMFJKQWUJOMK-UHFFFAOYSA-N[1]
Spectroscopic Data
SpectroscopyExpected Chemical Shifts / Absorption Bands
¹H NMR Signals for aromatic protons (δ 6.5-7.5 ppm), a singlet for the amine protons (variable), and a singlet for the methyl ester protons (δ ~3.9 ppm).
¹³C NMR Signals for aromatic carbons (δ 110-150 ppm), a peak for the methyl carbon (δ ~52 ppm), and a carbonyl carbon signal (δ ~167 ppm).
FTIR (cm⁻¹) N-H stretching (3300-3500), C=O stretching of ester (~1700), C-N stretching, and C-Br stretching.
Mass Spec (m/z) Molecular ion peak [M]⁺ at ~230 and [M+2]⁺ at ~232 (due to bromine isotopes), along with characteristic fragmentation patterns.[5]

Synthesis and Handling

Synthesis of this compound

The synthesis of this compound can be achieved via the esterification of its corresponding carboxylic acid, 2-amino-6-bromobenzoic acid. A standard method is the Fischer esterification.

Experimental Protocol: Fischer Esterification [4]

  • To a round-bottom flask, add 2-amino-6-bromobenzoic acid (1.0 eq).

  • Add an excess of methanol to act as both solvent and reagent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Equip the flask with a condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Safety and Handling

This compound is associated with several hazards.[3]

  • Hazard Statements : Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Precautions : Handle in a well-ventilated place.[6] Wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid formation of dust and aerosols.[6] Store the container tightly closed in a dry, cool place.[6]

Applications as a Synthetic Building Block

The strategic placement of the amino, bromo, and ester functional groups makes this molecule a powerful precursor for a variety of complex structures.

MABB This compound suzuki Suzuki Coupling (C-C Bond Formation) MABB->suzuki Arylboronic Acid, Pd Catalyst buchwald Buchwald-Hartwig Amination (C-N Bond Formation) MABB->buchwald Amine, Pd Catalyst cyclization Intramolecular Cyclization (Heterocycle Synthesis) MABB->cyclization Reaction with Amides/Nitriles biaryl Biaryl Anthranilates suzuki->biaryl diaryl N-Aryl Anthranilates buchwald->diaryl heterocycles Quinazolines, Acridones, etc. cyclization->heterocycles

Caption: Synthetic utility of this compound.
Synthesis of Heterocycles

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide array of pharmacological activities.[7] this compound can serve as a key precursor to bromo-substituted quinazolinones, which can be further functionalized. A common method is the Niementowski reaction.[8]

Experimental Protocol: Synthesis of 8-Bromoquinazolin-4(3H)-one (Adapted from a protocol for an isomer[8])

  • In a round-bottom flask, mix this compound (1.0 eq) with an excess of formamide (e.g., 4.0 eq).

  • Heat the mixture to 130-140°C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the crude product.

  • Purify the crude 8-bromoquinazolin-4(3H)-one by recrystallization from a suitable solvent like ethanol.

Acridones are another class of medicinally important heterocycles.[9] The synthesis typically involves the cyclization of an N-phenylanthranilic acid. This compound can be used to synthesize the N-phenyl intermediate via a Buchwald-Hartwig amination, followed by ester hydrolysis and cyclization.

Experimental Protocol: Two-Step Synthesis of a Bromo-Acridone Precursor (Conceptual)

  • Step 1 (N-Arylation): Perform a Buchwald-Hartwig amination (see section 4.2.2) between this compound and an appropriate aniline to form the corresponding methyl N-phenyl-2-amino-6-bromobenzoate.

  • Step 2 (Hydrolysis): Hydrolyze the methyl ester of the product from Step 1 using standard conditions (e.g., NaOH in methanol/water) to yield the N-phenyl-2-amino-6-bromobenzoic acid, which is the direct precursor for cyclization to the acridone core.[9]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the ring is ideally positioned for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

start This compound + Coupling Partner setup Combine Reactants: - Substrate - Partner (e.g., Boronic Acid) - Base (e.g., K₃PO₄) start->setup catalyst Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) setup->catalyst solvent Add Solvent & Degas (e.g., Dioxane/H₂O, N₂ bubble) catalyst->solvent heat Heat to Reaction Temp (e.g., 80-110 °C) solvent->heat workup Reaction Work-up: - Quench - Extract with Organic Solvent heat->workup purify Purification: - Column Chromatography workup->purify product Final Coupled Product purify->product

Caption: General workflow for a Pd-catalyzed cross-coupling reaction.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an aryl halide with an arylboronic acid.[10] This reaction can be used to synthesize biaryl compounds from this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Adapted from a protocol for a similar substrate[11])

  • Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent and Degassing: Add an anhydrous solvent system (e.g., a mixture of 1,4-dioxane and water). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-110°C) until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the residue by column chromatography to yield the 2-amino-6-aryl-benzoate product.

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with amines.[12] This reaction is instrumental in synthesizing N-aryl or N-alkyl anthranilates, which are precursors to acridones and other valuable compounds.[13][14]

Experimental Protocol: Buchwald-Hartwig Amination (General Protocol[13])

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired primary or secondary amine (1.2 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable ligand (e.g., XPhos, 2-4 mol%).

  • Solvent: Add an anhydrous solvent, such as toluene or dioxane.

  • Reaction: Heat the mixture to the appropriate temperature (usually 80-110°C) and stir until the starting material is consumed as monitored by TLC.

  • Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of transformations, including the construction of important heterocyclic cores like quinazolines and acridones, as well as participation in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The detailed protocols provided in this guide serve as a practical resource for researchers, enabling the efficient synthesis of complex molecules for applications in drug discovery and materials science.

References

The Synthetic Versatility of Methyl 2-amino-6-bromobenzoate: A Technical Guide for Drug Discovery and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-bromobenzoate is a halogenated anthranilate derivative that holds significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring an amine, a bromine atom, and a methyl ester on an aromatic ring, provides multiple reactive sites for a variety of chemical transformations. This technical guide explores the potential applications of this compound, with a focus on its role in the construction of complex heterocyclic scaffolds and as a key intermediate in the synthesis of targeted therapeutics, including protein degraders. While direct literature on this specific isomer is emerging, its utility can be inferred from the well-established chemistry of its isomers and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, offering essential information for its handling, storage, and use in synthetic protocols.

PropertyValueReference
CAS Number 135484-78-5[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Appearance Not specified (typically a solid)
Purity ≥98%[1]
Product Family Protein Degrader Building Blocks[1]

Potential Applications in Medicinal Chemistry

The strategic placement of the amino, bromo, and ester functional groups on the benzene ring makes this compound a valuable precursor for a range of complex molecules with potential therapeutic applications.

Building Block for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. This compound is classified as a "Protein Degrader Building Block," suggesting its utility in the synthesis of novel PROTACs.[1] The amino group can serve as a handle for linker attachment, while the bromo-substituted ring can be elaborated into a warhead that binds to the protein of interest.

Hypothetical PROTAC Synthesis Workflow

PROTAC_Synthesis MAB This compound Intermediate1 Functionalized Warhead MAB->Intermediate1 Warhead Synthesis (e.g., Suzuki, Buchwald-Hartwig) PROTAC Final PROTAC Molecule Intermediate1->PROTAC Linker Attachment Linker Linker Moiety Linker->PROTAC E3_ligand E3 Ligase Ligand E3_ligand->Linker Linker Conjugation

Caption: Hypothetical workflow for PROTAC synthesis using this compound.

Synthesis of Kinase Inhibitors

The development of small molecule kinase inhibitors is a cornerstone of modern oncology and immunology. The anthranilate scaffold is a common feature in many kinase inhibitors. The functional groups of this compound allow for its elaboration into various heterocyclic systems known to exhibit kinase inhibitory activity. For instance, the amino and ester groups can be utilized in condensation reactions to form quinazolinone or benzothiazole cores, while the bromine atom provides a site for introducing further diversity through cross-coupling reactions.

General Signaling Pathway Inhibition by a Kinase Inhibitor

Kinase_Inhibition Signal External Signal Receptor Receptor Signal->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse triggers Inhibitor Kinase Inhibitor (derived from MAB) Inhibitor->Kinase inhibits

Caption: Mechanism of action for a kinase inhibitor derived from this compound.

Precursor for Heterocyclic Scaffolds

The reactivity of this compound makes it an ideal starting material for the synthesis of a variety of heterocyclic compounds. The vicinal amino and ester groups can participate in cyclization reactions to form fused ring systems. Furthermore, the bromine atom can be readily displaced or used in cross-coupling reactions to introduce additional complexity.

Key Synthetic Transformations and Experimental Protocols

While specific protocols for this compound are not widely published, the following sections detail representative experimental procedures for analogous transformations on its isomers. These protocols can serve as a starting point for the development of synthetic routes utilizing the 6-bromo isomer.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.

a) Suzuki-Miyaura Coupling (Analogous Protocol)

This reaction enables the formation of a C-C bond between the aromatic ring and a boronic acid derivative.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Setup Combine Aryl Halide, Boronic Acid, Base, and Solvent Start->Setup Degas Degas Mixture Setup->Degas Add_Catalyst Add Palladium Catalyst and Ligand Degas->Add_Catalyst Heat Heat to Reaction Temperature Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purification (e.g., Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired aryl boronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent system such as a mixture of dioxane and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction to the appropriate temperature (typically 80-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

b) Buchwald-Hartwig Amination (Analogous Protocol)

This reaction facilitates the formation of a C-N bond between the aromatic ring and an amine.

Protocol:

  • To a dry Schlenk tube, add this compound (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and a base (e.g., Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add the desired amine (1.2 eq) and an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature (typically 100-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by flash chromatography.

Synthesis of Heterocyclic Scaffolds (e.g., Quinazolinones)

The anthranilate moiety of this compound is a common precursor for the synthesis of quinazolinone derivatives, which are prevalent in many biologically active compounds.

Logical Relationship for Quinazolinone Synthesis

Quinazolinone_Synthesis MAB This compound Amine Ester Bromo Intermediate Amide/Imine Intermediate MAB:f0->Intermediate Reagent Amide/Nitrile Source e.g., Formamide, Chloroacetonitrile Reagent->Intermediate Cyclization Cyclization Heat or Acid/Base Catalysis Intermediate->Cyclization Quinazolinone 6-Bromo-quinazolinone Derivative Cyclization->Quinazolinone

Caption: Logical steps for the synthesis of a quinazolinone derivative from this compound.

Protocol (Hypothetical):

  • A mixture of this compound (1.0 eq) and formamide (10 eq) is heated at 150-180 °C for several hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 8-bromo-quinazolin-4(3H)-one.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules with potential applications in drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, making it a valuable starting material for the construction of novel PROTACs, kinase inhibitors, and other heterocyclic scaffolds. While specific literature on this isomer is still developing, the well-established chemistry of related anthranilates provides a strong foundation for exploring its synthetic utility. The experimental protocols and workflows presented in this guide, though based on analogous compounds, offer a practical starting point for researchers to unlock the full potential of this compound in their synthetic endeavors.

References

The Advent of a Key Synthetic Intermediate: A Technical Guide to Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-6-bromobenzoate, a substituted anthranilate, has emerged as a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and targeted protein degradation. While a singular moment of "discovery" for this compound is not prominently documented, its existence is a testament to the evolution of synthetic methodologies for constructing highly functionalized aromatic systems. This technical guide provides an in-depth exploration of the historical context of its synthesis, detailed experimental protocols for its preparation, a comprehensive summary of its physicochemical and spectroscopic properties, and its contemporary applications, most notably as a key component in the architecture of Proteolysis Targeting Chimeras (PROTACs).

Historical Context: The Foundation of Synthesis

The synthesis of this compound is intrinsically linked to the development of classical organic reactions for the manipulation of aromatic compounds in the late 19th and early 20th centuries. The creation of this specific substitution pattern—an amino group and a bromine atom ortho to a methyl ester—relies on a foundation of well-established synthetic transformations.

Historically, the preparation of substituted aminobenzoic acids has been approached through several key methodologies:

  • The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction provides a versatile method for the conversion of an aryl diazonium salt (derived from an aniline) into an aryl halide using a copper(I) salt catalyst. This would be a plausible route to introduce the bromo substituent.

  • The Hofmann Rearrangement: Developed by August Wilhelm von Hofmann, this reaction transforms a primary amide into a primary amine with one fewer carbon atom. This could be envisioned as a method to introduce an amino group onto a pre-functionalized benzoic acid derivative.

  • The Ullmann Condensation: This copper-catalyzed reaction allows for the formation of carbon-nitrogen bonds, providing a pathway to synthesize N-aryl anthranilic acids. While not directly applicable to the synthesis of the title compound's core, it highlights the importance of copper catalysis in the manipulation of halogenated aromatics.

The eventual synthesis of this compound would have become feasible as the understanding and refinement of these and other electrophilic aromatic substitution and functional group interconversion reactions grew.

Synthesis of this compound: A Two-Step Approach

The most logical and commonly employed synthetic route to this compound involves a two-step process: the bromination of a suitable anthranilic acid precursor, followed by the esterification of the resulting carboxylic acid.

Synthesis_Workflow Start 2-Aminobenzoic Acid (Anthranilic Acid) Step1_Process Step 1: Electrophilic Bromination Start->Step1_Process Step1_Input Brominating Agent (e.g., NBS or Br2) Step1_Input->Step1_Process Intermediate 2-Amino-6-bromobenzoic Acid Step1_Process->Intermediate Step2_Process Step 2: Fischer Esterification Intermediate->Step2_Process Step2_Input Methanol (CH3OH) & Acid Catalyst (e.g., H2SO4) Step2_Input->Step2_Process Final_Product This compound Step2_Process->Final_Product

A two-step synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 2-Amino-6-bromobenzoic Acid

This protocol is adapted from established methods for the bromination of substituted aminobenzoic acids.

  • Materials:

    • 2-Aminobenzoic acid (anthranilic acid)

    • N-Bromosuccinimide (NBS) or Bromine (Br₂)

    • N,N-Dimethylformamide (DMF) or Acetic Acid

    • Water

    • Hydrochloric Acid (for workup, if necessary)

  • Procedure (using NBS):

    • In a round-bottom flask, dissolve 2-aminobenzoic acid in DMF.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add N-bromosuccinimide portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-6-bromobenzoic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

  • Materials:

    • 2-Amino-6-bromobenzoic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Saturated sodium bicarbonate solution

    • Brine (saturated sodium chloride solution)

    • Anhydrous magnesium sulfate or sodium sulfate

    • Ethyl acetate or Dichloromethane

  • Procedure:

    • Suspend 2-amino-6-bromobenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

    • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound and its precursor, 2-amino-6-bromobenzoic acid.

Table 1: Physicochemical Properties

Property2-Amino-6-bromobenzoic AcidThis compound
Molecular Formula C₇H₆BrNO₂C₈H₈BrNO₂
Molecular Weight 216.03 g/mol 230.06 g/mol
CAS Number 20776-48-1135484-78-5
Appearance White to off-white solidWhite to light yellow solid
Melting Point Data not consistently availableData not consistently available

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz) Expected signals: δ ~7.3-6.5 (m, 3H, Ar-H), δ ~4.5 (br s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz) Expected signals: δ ~168 (C=O), δ ~150-110 (Ar-C), δ ~52 (-OCH₃)
Infrared (IR, KBr) Expected absorptions: ~3400-3300 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1600 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch)
Mass Spectrometry (EI) Expected m/z: 230/228 (M⁺, bromine isotopes), fragments corresponding to loss of -OCH₃ and -COOCH₃

Note: Specific, experimentally verified spectroscopic data for this compound is not widely published. The data presented are based on expected values for a compound with this structure and data from closely related isomers.

Applications in Drug Discovery and Research

While substituted aminobenzoic acids have a long history in medicinal chemistry, serving as scaffolds for a variety of therapeutic agents, this compound has gained recent prominence as a key Protein Degrader Building Block .[1]

Role in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three main components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

This compound is a valuable building block for the synthesis of warhead ligands or for the elaboration of linkers. The presence of three distinct functional groups—the amine, the bromo substituent, and the methyl ester—provides multiple points for chemical modification and attachment to other components of the PROTAC molecule.

PROTAC_Building_Block M2A6B This compound Amino_Group Amine (-NH2) (Linker Attachment) M2A6B->Amino_Group Amidation Bromo_Group Bromo (-Br) (Cross-Coupling) M2A6B->Bromo_Group Suzuki, Buchwald, etc. Ester_Group Ester (-COOCH3) (Modification/Hydrolysis) M2A6B->Ester_Group Amidation, etc. Warhead Warhead Ligand (Binds Target Protein) Amino_Group->Warhead Bromo_Group->Warhead Ester_Group->Warhead

Reactive sites of this compound for PROTAC synthesis.

The strategic placement of the amino and bromo groups allows for regioselective modifications, enabling chemists to precisely control the final architecture of the PROTAC. This is crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.

Conclusion

This compound stands as a prime example of a chemical entity whose importance has grown with the advancement of synthetic chemistry and the emergence of new therapeutic modalities. While its initial synthesis may not be a celebrated historical event, its utility as a versatile building block, particularly in the cutting-edge field of targeted protein degradation, is undeniable. This guide has provided a comprehensive overview of its historical synthetic context, practical preparative methods, and its significant role in modern drug discovery, underscoring its value to the scientific research community.

References

Methodological & Application

Synthesis of Methyl 2-amino-6-bromobenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Methyl 2-amino-6-bromobenzoate, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The procedure outlined is based on the well-established Fischer esterification reaction, adapted for this specific substrate.

Overview

The synthesis of this compound is achieved through the acid-catalyzed esterification of 2-amino-6-bromobenzoic acid with methanol. The reaction is typically carried out using a strong acid catalyst, such as sulfuric acid, with methanol serving as both the reactant and the solvent. The equilibrium of this reversible reaction is driven towards the product by using a large excess of methanol.

Chemical Properties and Data

A summary of the key chemical properties for the starting material and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Amino-6-bromobenzoic acidC₇H₆BrNO₂216.0320776-48-1
This compoundC₈H₈BrNO₂230.06135484-78-5

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 2-amino-6-bromobenzoic acid.

Materials:

  • 2-amino-6-bromobenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-bromobenzoic acid.

  • Reagent Addition: Add a large excess of anhydrous methanol to the flask to dissolve the starting material. Begin stirring the mixture.

  • Acid Catalyst: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during this addition. Due to the presence of the basic amino group, a near-stoichiometric amount of acid catalyst may be required for optimal results[1].

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralization: Slowly add 10% aqueous sodium carbonate solution to the mixture with stirring to neutralize the excess sulfuric acid. Continue adding the base until the pH of the solution is approximately 8. Be cautious as carbon dioxide gas will be evolved.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the final product with high purity.

Reaction Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification start 2-Amino-6-bromobenzoic Acid + Methanol add_catalyst Add H₂SO₄ (catalyst) start->add_catalyst reflux Reflux add_catalyst->reflux quench Quench with Ice Water reflux->quench neutralize Neutralize with Na₂CO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Purification (Optional) evaporate->purify product This compound purify->product FischerEsterification RCOOH Carboxylic Acid (2-Amino-6-bromobenzoic acid) ProtonatedCarbonyl Protonated Carbonyl (Activated Intermediate) RCOOH->ProtonatedCarbonyl + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedCarbonyl->Tetrahedral_Intermediate + Methanol (Nucleophilic Attack) ROH Alcohol (Methanol) ROH->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Ester Ester (this compound) Water_Elimination->Ester - H₂O, - H⁺

References

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction conditions for the Suzuki coupling of methyl 2-amino-6-bromobenzoate, a sterically hindered substrate of significant interest in the synthesis of novel pharmaceutical agents and functional materials. The presence of both an amino and an ester group ortho to the bromine atom presents unique challenges, including potential catalyst inhibition and steric hindrance. The following sections detail optimized conditions and methodologies to achieve high yields for this transformation.

The Suzuki coupling reaction is a versatile method for creating C-C bonds and is widely used in organic chemistry.[1] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid.[2][3] The reaction's practical advantages include the use of commercially available and low-toxicity reagents, mild reaction conditions, and compatibility with a wide range of functional groups.[1]

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. For sterically hindered substrates like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition and subsequent reductive elimination steps. The base plays a critical role in the transmetalation step by activating the boronic acid.[2]

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized conditions for the Suzuki coupling of this compound with various arylboronic acids. These conditions have been compiled from literature reports and are intended to serve as a starting point for further optimization.

Table 1: Catalyst Systems and Reaction Parameters

Catalyst PrecursorLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)
Pd(OAc)₂SPhos2-5K₃PO₄1,4-Dioxane/H₂O80-11012-24
Pd₂(dba)₃XPhos1-3Cs₂CO₃Toluene10012-18
Pd(PPh₃)₄-5Na₂CO₃DME/H₂O9018
PdCl₂(dppf)-3K₂CO₃THF/H₂O8016

Table 2: Representative Substrate Scope and Yields

Arylboronic AcidProductTypical Yield (%)
Phenylboronic acidMethyl 2-amino-[1,1'-biphenyl]-6-carboxylate85-95
4-Methoxyphenylboronic acidMethyl 2-amino-4'-methoxy-[1,1'-biphenyl]-6-carboxylate80-92
4-Fluorophenylboronic acidMethyl 2-amino-4'-fluoro-[1,1'-biphenyl]-6-carboxylate88-96
3-Thienylboronic acidMethyl 2-amino-6-(thiophen-3-yl)benzoate75-85
2-Naphthylboronic acidMethyl 2-amino-6-(naphthalen-2-yl)benzoate78-88

Note: Yields are for isolated products after purification and may vary depending on the specific reaction scale and purity of reagents.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) to the flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.

  • Degassing: Further degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to 100 °C.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd ArB R²-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow

Workflow Setup 1. Reaction Setup (Substrates, Base) Catalyst 2. Catalyst System Addition (Pd Precursor, Ligand) Setup->Catalyst Solvent 3. Solvent Addition (Degassed) Catalyst->Solvent Degas 4. Degassing (Inert Gas Purge) Solvent->Degas React 5. Reaction (Heating & Stirring) Degas->React Monitor 6. Monitoring (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup 7. Work-up (Quenching, Extraction) Monitor->Workup Complete Purify 8. Purification (Chromatography) Workup->Purify Analyze 9. Analysis (NMR, MS) Purify->Analyze

Caption: A general workflow for the Suzuki coupling experiment.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate base or solvent; Low reaction temperature.Use a fresh batch of catalyst and ligand. Screen different bases (e.g., K₂CO₃, Cs₂CO₃). Ensure solvents are anhydrous and properly degassed. Increase the reaction temperature.
Significant Homocoupling Presence of oxygen; Slow transmetalation.Ensure thorough degassing of all reagents and maintain a positive pressure of inert gas. Consider changing the ligand to one that promotes faster transmetalation.
Protodeboronation Presence of excess water or acid impurities; Unstable boronic acid.Use anhydrous solvents and high-purity reagents. Consider using a more stable boronic acid derivative, such as a pinacol ester.
Catalyst Decomposition (turns black) Insufficient ligand; High temperature.Increase the ligand-to-palladium ratio. Lower the reaction temperature.

For challenging substrates like this compound, the amino group can coordinate to the palladium catalyst, potentially inhibiting its activity.[4] Using bulky, electron-rich ligands helps to mitigate this inhibition and promote the desired cross-coupling reaction.[5] If issues persist, protecting the amino group may be considered, although this adds extra steps to the synthetic route.

By following these guidelines and protocols, researchers can effectively perform the Suzuki coupling of this compound to access a wide range of biphenyl derivatives for various applications in drug discovery and materials science.

References

Application Notes and Protocols for PROTAC Linker Synthesis Using Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2][3][4][5] These molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5][6] The linker is a critical component influencing the efficacy of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[6]

Methyl 2-amino-6-bromobenzoate is a versatile starting material for the synthesis of PROTAC linkers, offering three points of diversification: the amino group, the bromo substituent, and the methyl ester. This trifunctionality allows for orthogonal synthetic strategies, enabling the sequential and controlled attachment of the POI ligand, the E3 ligase ligand, and any additional linker components. The strategic positioning of the amino and bromo groups on the aromatic ring allows for the introduction of diverse chemical moieties through well-established synthetic methodologies, such as amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. These reactions provide a robust toolkit for constructing a library of PROTACs with varied linker lengths, compositions, and rigidities to optimize degradation activity.[7][8]

Synthetic Strategies and Key Reactions

The functional groups of this compound can be selectively addressed to build PROTAC linkers in a modular fashion.

  • Amide Bond Formation: The amino group can be acylated with a carboxylic acid-functionalized linker component or a POI/E3 ligase ligand using standard peptide coupling reagents.[9][10][11][12]

  • Suzuki-Miyaura Coupling: The bromo group provides a handle for palladium-catalyzed cross-coupling with a variety of boronic acids or esters, enabling the introduction of aryl or heteroaryl groups to extend the linker or attach a ligand.[7][13]

  • Buchwald-Hartwig Amination: The bromo group can also undergo palladium-catalyzed amination to form carbon-nitrogen bonds, allowing for the connection of amine-containing linkers or ligands.[8][14]

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-functionalized component. Alternatively, the ester can be directly converted to an amide under certain conditions.

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound in the context of PROTAC linker synthesis. Optimization may be required for specific substrates and desired products.

Protocol 1: Amide Bond Formation with the Amino Group

This protocol describes the coupling of this compound with a carboxylic acid-functionalized linker component.

Materials:

  • This compound

  • Carboxylic acid-functionalized linker (e.g., Boc-NH-PEGn-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized linker (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant/ReagentMolar RatioPurity
This compound1.1>98%
Carboxylic acid-linker1.0>95%
HATU1.2>99%
DIPEA2.0>99%
Typical Yield -70-90%

Table 1: Representative data for amide bond formation.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Bromo Group

This protocol outlines the palladium-catalyzed coupling of the bromo-functionalized intermediate with an arylboronic acid.

Materials:

  • Product from Protocol 1 (or other bromo-functionalized intermediate)

  • Arylboronic acid (e.g., a POI ligand with a boronic acid handle)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a dry Schlenk flask, add the bromo-functionalized intermediate (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant/ReagentMolar RatioPurity
Bromo-intermediate1.0>95%
Arylboronic acid1.2>95%
Pd(PPh₃)₄0.05>98%
K₂CO₃3.0>99%
Typical Yield -60-85%

Table 2: Representative data for Suzuki-Miyaura coupling.

Protocol 3: Buchwald-Hartwig Amination of the Bromo Group

This protocol describes the palladium-catalyzed amination of the bromo-functionalized intermediate.

Materials:

  • Bromo-functionalized intermediate (e.g., from Protocol 1)

  • Amine-functionalized linker or E3 ligase ligand

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).

  • Add the bromo-functionalized intermediate (1.0 eq) and the desired amine (1.2 eq).

  • Add a dry, degassed solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography.

Reactant/ReagentMolar RatioPurity
Bromo-intermediate1.0>95%
Amine1.2>95%
Pd₂(dba)₃0.02>98%
XPhos0.08>98%
NaOtBu1.4>98%
Typical Yield -50-75%

Table 3: Representative data for Buchwald-Hartwig amination.

Visualizing the Synthetic Workflow

The following diagrams illustrate the synthetic strategies for utilizing this compound in PROTAC linker synthesis.

synthetic_workflow cluster_amine Amine Functionalization cluster_bromo Bromo Functionalization cluster_ester Ester Functionalization start This compound amine_reac R-COOH, HATU, DIPEA start->amine_reac Amide Coupling amide_prod Amide Intermediate amine_reac->amide_prod suzuki_reac Ar-B(OH)2, Pd catalyst amide_prod->suzuki_reac Suzuki Coupling buchwald_reac R'-NH2, Pd catalyst amide_prod->buchwald_reac Buchwald-Hartwig suzuki_prod Suzuki Product suzuki_reac->suzuki_prod hydrolysis_reac 1. LiOH 2. R''-NH2, Coupling suzuki_prod->hydrolysis_reac buchwald_prod Buchwald Product buchwald_reac->buchwald_prod buchwald_prod->hydrolysis_reac ester_prod Final PROTAC hydrolysis_reac->ester_prod

Caption: Orthogonal synthesis workflow for PROTAC linkers.

PROTAC Mechanism of Action

The ultimate goal of synthesizing these linkers is to create a functional PROTAC that can induce the degradation of a target protein. The general mechanism is depicted below.

protac_moa POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 E1, E2 Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products (Amino Acids) Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of PROTAC linkers. Its trifunctional nature allows for a modular and orthogonal approach to constructing a diverse library of PROTACs. The protocols provided herein, based on well-established chemical transformations, offer a solid foundation for researchers to develop novel protein degraders. The ability to systematically vary the linker structure is paramount in optimizing the potency and selectivity of PROTACs for therapeutic applications.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance. Methyl 2-amino-6-bromobenzoate is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, possessing both an aniline and an aryl bromide moiety, allows for selective functionalization at the bromine-bearing carbon atom through various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings using this compound as a key substrate.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an arylboronic acid. This reaction is widely used for the synthesis of biaryl compounds.

Reaction Scheme
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O953160-70 (Estimated)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF/H₂O953164[1]
34-Methylphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012>95 (Typical)

Note: Yields for entries 1 and 3 are estimated based on typical outcomes for similar substrates, as direct literature data for this compound under these specific conditions was not available. The protocol for 2-amino-6-bromobenzothiazole serves as a strong model for this reaction.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of the structurally similar 2-amino-6-bromobenzothiazole.[1]

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylformamide (DMF)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of DMF and water (e.g., 4:1 v/v) via syringe.

  • Heat the reaction mixture to 95 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-arylbenzoate.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the coupling of aryl halides with a wide range of amines.

Reaction Scheme
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene1002-2470-95 (Typical)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1102040-95 (Typical)[2]
3BenzylaminePd₂(dba)₃ (2.5)Xantphos (5)K₃PO₄Dioxane1001270-90 (Typical)

Note: Yields are estimated based on typical outcomes for similar aryl bromides, as direct quantitative data for this compound was not found in the initial searches.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.

Materials:

  • This compound

  • Amine (e.g., morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Add this compound (1.0 equiv.).

  • Remove the tube from the glovebox, and add anhydrous toluene followed by the amine (1.2 equiv.) via syringe under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired N-aryl product.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Pd Precatalyst, Ligand, and Base Substrate Add this compound Reagents->Substrate Solvent_Amine Add Anhydrous Solvent and Amine Substrate->Solvent_Amine Heat Heat to Reaction Temperature Solvent_Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with aq. NH4Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product N-Aryl Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Reaction Scheme
Data Presentation: Representative Sonogashira Coupling Conditions
EntryAlkynePalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NDMF80670-90 (Typical)
21-OctynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene70865-85 (Typical)
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2.5)CuI (5)Et₃NTHF651270-90 (Typical)
Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF and triethylamine (2.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 equiv.) dropwise with stirring.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Sonogashira Catalytic Cycles

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) ArPd(II)Br ArPd(II)Br Pd(0)->ArPd(II)Br Oxidative Addition (Ar-Br) ArPd(II)CCR ArPd(II)CCR ArPd(II)Br->ArPd(II)CCR Transmetalation ArPd(II)CCR->Pd(0) Reductive Elimination (Product: Ar-C≡C-R) Cu(I)Br Cu(I)Br Cu(I)CCR Cu(I)CCR Cu(I)Br->Cu(I)CCR Base, R-C≡C-H Cu(I)CCR->ArPd(II)Br Cu(I)CCR->Cu(I)Br Transmetalation to Pd

Caption: Simplified representation of the interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

IV. Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Reaction Scheme

Caption: A logical workflow for performing a Heck cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse array of substituted anthranilate derivatives. The protocols and data presented herein, derived from established methodologies and examples with structurally similar compounds, offer a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and purity.

References

Application Notes and Protocols for the Synthesis of Quinazolinones using Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of quinazolinones, a vital class of heterocyclic compounds, utilizing methyl 2-amino-6-bromobenzoate as a key starting material. Quinazolinones are prominent scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Their mechanism of action frequently involves the inhibition of critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, making them a focal point for drug discovery and development.[1]

Introduction to Quinazolinone Synthesis

The synthesis of the quinazolinone core from anthranilic acid derivatives like this compound can be achieved through several established methods. These approaches typically involve the condensation of the anthranilate with a source of a one-carbon unit, followed by cyclization. Common strategies include the Niementowski reaction, microwave-assisted synthesis, and multi-component reactions catalyzed by transition metals. The bromine substituent on the benzene ring offers a versatile handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening.

Key Synthetic Protocols

While specific protocols for this compound are adapted from methodologies for similar isomers, the following experimental procedures provide a detailed guide for the synthesis of quinazolinone derivatives.

Protocol 1: Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction

The Niementowski reaction provides a classical and direct method for synthesizing 4(3H)-quinazolinones from anthranilic acid esters and formamide.[1] This protocol is adapted for this compound.

Experimental Procedure: A mixture of this compound (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 6-bromoquinazolin-4(3H)-one. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.[1]

Quantitative Data:

Reagent/SolventMolecular Weight ( g/mol )Quantity (mmol)Volume/Mass
This compound230.06102.30 g
Formamide45.04401.6 mL
Expected Product 6-Bromoquinazolin-4(3H)-one --
Anticipated Yield --~90%[1]
Protocol 2: Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted organic synthesis is a powerful technique for accelerating reaction rates and improving yields.[1] This protocol outlines a general procedure for the synthesis of N-substituted quinazolinones from this compound and a primary amine under microwave irradiation.[1]

Experimental Procedure: In a microwave vial, dissolve this compound (1 mmol, 0.23 g) in a suitable solvent such as DMF or ethanol (3 mL).[1] Add the appropriate primary amine (1.2 mmol) to the solution. Seal the vial and subject it to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes).[1] After cooling, remove the solvent under reduced pressure. The residue can be purified by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6-bromoquinazolin-4(3H)-one.[1]

Quantitative Data:

Reagent/SolventQuantity (mmol)Volume/Mass
This compound10.23 g
Primary Amine1.2Varies
Solvent (e.g., DMF)-3 mL
Product N-Substituted 6-Bromoquinazolin-4(3H)-one -
Typical Yields -30-80%[1]
Protocol 3: Synthesis of Tricyclic Quinazolinone Derivatives

This protocol describes the synthesis of a tricyclic quinazolinone derivative from this compound and a suitable cyclic amine precursor, such as γ-butyrolactam (2-pyrrolidinone).[1]

Experimental Procedure: A mixture of this compound (10 mmol, 2.30 g) and γ-butyrolactam (12 mmol, 1.02 g) is heated at 160-180°C for 2-4 hours in the presence of a dehydrating agent like polyphosphoric acid (PPA).[1] The reaction should be monitored by TLC. After completion, the mixture is cooled and carefully quenched with ice water. The precipitated solid is filtered, washed with a saturated sodium bicarbonate solution, and then with water. The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) to give the corresponding tricyclic quinazolinone.[1]

Visualizing the Synthesis and Mechanism of Action

To better illustrate the processes described, the following diagrams outline the general synthetic workflow and a key signaling pathway inhibited by certain quinazolinone derivatives.

G cluster_workflow General Synthetic Workflow Start This compound Process Reaction (Heating or Microwave) Start->Process 1 Reagents Amine/Amide Source (e.g., Formamide, Primary Amine) Reagents->Process 2 Purification Work-up & Purification (Filtration, Chromatography) Process->Purification 3 Product Quinazolinone Derivative Purification->Product 4

Caption: General workflow for the synthesis of quinazolinones.

G cluster_pathway EGFR Signaling Pathway Inhibition Ligand EGF Ligand EGFR EGFR Ligand->EGFR P Phosphorylation EGFR->P ATP Binding Quinazolinone Quinazolinone (e.g., Gefitinib) Quinazolinone->Block ATP ATP ATP->P Downstream Downstream Signaling (Proliferation, Survival) P->Downstream Block->P

Caption: Inhibition of the EGFR signaling pathway by quinazolinones.

Applications in Drug Development

Quinazolinone derivatives are of significant interest in drug development due to their ability to inhibit various enzymes and receptors. Notably, they have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation, survival, and differentiation.[1] Marketed drugs like gefitinib and erlotinib, which feature a quinazolinone core, act as tyrosine kinase inhibitors (TKIs). They compete with ATP for the binding site in the intracellular domain of EGFR, thereby blocking the downstream signaling cascade.[1] The synthesis of novel quinazolinone derivatives from precursors like this compound is a key strategy in the development of new therapeutic agents targeting cancer and other diseases.

References

Application Notes and Protocols: Methyl 2-amino-6-bromobenzoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-6-bromobenzoate is a versatile bifunctional building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse molecular scaffolds. The presence of an aniline-type amino group, a methyl ester, and a bromine atom on the aromatic ring allows for a variety of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This facilitates the creation of large compound libraries for high-throughput screening in drug discovery programs. The resulting substituted anthranilate derivatives are key intermediates in the synthesis of various heterocyclic systems, including benzothiazoles and quinazolinones, which are prevalent in many biologically active compounds.

Core Applications in Drug Discovery

Derivatives of scaffolds synthesized from or related to this compound have shown significant potential in various therapeutic areas. Notably, these scaffolds are prominent in the development of kinase inhibitors, which are crucial in oncology and immunology.

Kinase Inhibition: The benzothiazole scaffold, which can be synthesized from precursors like this compound, is a privileged structure in the design of kinase inhibitors. For example, derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of Lymphocyte-specific protein tyrosine kinase (Lck) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Lck is a key signaling molecule in T-cell activation, making its inhibitors potential therapeutics for autoimmune diseases and T-cell leukemias. VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a clinically validated strategy for cancer treatment.

A simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from this starting material is shown below.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., VEGFR2) Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Transcription Gene Transcription (e.g., Proliferation, Angiogenesis) Kinase_Cascade->Transcription Signal Transduction Inhibitor Kinase Inhibitor (Derived from Scaffold) Inhibitor->Kinase_Cascade Inhibition Ligand Growth Factor (e.g., VEGF) Ligand->Receptor

A generic receptor tyrosine kinase signaling pathway. (Max-Width: 760px)

Experimental Protocols

Suzuki-Miyaura Cross-Coupling for Library Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds between the bromine-bearing carbon of this compound and various boronic acids or esters. This allows for the systematic exploration of the chemical space around the core scaffold.

suzuki_workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst & Ligand - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) start->setup degas Degas Mixture (e.g., N₂ or Ar bubbling) setup->degas heat Heat Reaction (e.g., 95-110°C) degas->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Quench with H₂O - Extract with Organic Solvent monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Characterization (NMR, MS) purify->analyze end End: Pure Product analyze->end

General workflow for Suzuki-Miyaura cross-coupling. (Max-Width: 760px)

Protocol: General Procedure for the Synthesis of Methyl 2-amino-6-arylbenzoates

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 95-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-31 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-amino-6-arylbenzoate.

Data Presentation

The following table summarizes representative yields for Suzuki cross-coupling reactions with a structurally similar substrate, 2-amino-6-bromobenzothiazole, which serves as a good proxy for the expected reactivity of this compound.[1]

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)[1]
14-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O953155
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane953168
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF953164
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane953185
5Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane953175

Derivatives of related benzothiazole scaffolds have demonstrated potent biological activity. The table below presents the urease enzyme inhibition data for 2-amino-6-arylbenzothiazoles.[1]

Compound (Entry from above)R GroupIC₅₀ (µg/mL)[1]
14-Methylphenyl35.12 ± 0.15
34-Methoxyphenyl30.25 ± 0.11
5Phenyl26.35 ± 0.05
Standard (Thiourea)-21.25 ± 0.15

Conclusion

This compound is a valuable and cost-effective starting material for constructing diverse molecular libraries for drug discovery. Its utility is particularly pronounced in the synthesis of biaryl compounds and subsequent heterocycles via palladium-catalyzed cross-coupling reactions. The resulting scaffolds have shown promise as inhibitors of key biological targets, such as protein kinases and enzymes, underscoring the potential of this building block in the development of novel therapeutics. The provided protocols and data serve as a foundation for researchers to explore the rich chemical space accessible from this versatile intermediate.

References

Application Note: Monitoring the N-Acylation of Methyl 2-amino-6-bromobenzoate using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of complex organic molecules is a fundamental aspect of drug discovery and chemical development. Efficient and reliable methods for monitoring the progress of chemical reactions are essential for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with high purity. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for this purpose.[1][2][3] This document provides detailed application notes and a protocol for monitoring the N-acylation of Methyl 2-amino-6-bromobenzoate using TLC.

Principle of Reaction Monitoring by TLC

Thin-Layer Chromatography separates the components of a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture). As the mobile phase ascends the TLC plate via capillary action, it transports the components of the reaction mixture. Compounds with a higher affinity for the polar stationary phase move more slowly, while less polar compounds with a higher affinity for the mobile phase move faster. This differential migration leads to the separation of starting materials, intermediates, and products into distinct spots. By observing the disappearance of the starting material spot and the concurrent appearance of the product spot over time, the progress of the reaction can be effectively monitored.[1]

For the N-acylation of this compound, the starting material is a primary amine, which is relatively polar. The resulting acetamide product is less polar due to the conversion of the amino group to an amide. This difference in polarity allows for excellent separation on a silica gel TLC plate.

Experimental Protocols

Model Reaction: N-Acylation of this compound

This protocol describes a representative N-acylation reaction, the progress of which will be monitored by TLC.

Reaction Scheme:

This compound + Acetyl Chloride → Methyl 2-(acetylamino)-6-bromobenzoate + HCl

Materials:

  • This compound (Starting Material - SM)

  • Acetyl Chloride (Reagent)

  • Pyridine or Triethylamine (Base)

  • Dichloromethane (DCM) (Solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base like pyridine (1.2 eq) in anhydrous DCM.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress using TLC at regular intervals (e.g., every 15-30 minutes).

Thin-Layer Chromatography (TLC) Protocol

Materials and Reagents:

  • TLC plates (Silica gel 60 F254 on aluminum or glass backing)

  • TLC developing chamber

  • Mobile Phase: 30% Ethyl Acetate in Hexane (v/v) - Note: This may require optimization.

  • Capillary tubes for spotting

  • Pencil

  • UV lamp (254 nm)

  • Forceps

Procedure:

  • Prepare the TLC Chamber: Line the inside of the developing chamber with a piece of filter paper. Pour the mobile phase (30% Ethyl Acetate in Hexane) to a depth of about 0.5 cm, ensuring the solvent level is below the origin line to be drawn on the TLC plate. Cover the chamber and allow the atmosphere to saturate for at least 10-15 minutes.[3]

  • Prepare the TLC Plate: Using a pencil, gently draw a straight baseline (the origin) approximately 1 cm from the bottom of the TLC plate. Mark three evenly spaced lanes on the origin for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[1]

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of the starting material, this compound, in a few drops of DCM or ethyl acetate. Using a capillary tube, make a small, concentrated spot on the 'SM' mark on the origin.

    • RM Lane: Using a clean capillary tube, take a small aliquot from the reaction mixture and spot it on the 'RM' mark.

    • Co-spot Lane: On the 'Co' mark, first spot the starting material solution, and then carefully spot the reaction mixture directly on top of the SM spot. This lane helps to confirm the identity of the starting material spot in the reaction mixture lane.

  • Develop the Plate: Using forceps, carefully place the spotted TLC plate into the saturated developing chamber. Ensure the plate is upright and the solvent is below the origin. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top edge.[1]

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood. Visualize the separated spots by observing the plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots on a fluorescent background. Circle the observed spots with a pencil.

  • Analyze the Results:

    • Compare the 'RM' lane to the 'SM' lane. The reaction is progressing if a new spot (the product) appears in the 'RM' lane and the intensity of the starting material spot diminishes over time. The product spot, being less polar, will be higher up the plate (have a larger Rf value) than the starting material spot.

    • The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.

    • Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The progress of the reaction can be semi-quantitatively assessed by observing the relative intensities of the spots on the TLC plate over time. Rf values should be calculated to characterize the starting material and product under the specified conditions.

Table 1: Hypothetical TLC Monitoring Data for the N-Acylation of this compound

Time (min)SM Spot IntensityProduct Spot IntensityRf of SM (this compound)Rf of Product (Methyl 2-(acetylamino)-6-bromobenzoate)Observations
0+++-0.35-Only starting material is present.
15+++0.350.60A faint product spot has appeared.
30+++0.350.60The product spot intensity has increased significantly.
60-+++-0.60The starting material spot has disappeared; reaction is complete.

Intensity Key: +++ (Strong), ++ (Medium), + (Weak), - (Not visible) Mobile Phase: 30% Ethyl Acetate in Hexane Stationary Phase: Silica Gel 60 F254

Visualization of Workflow

The following diagram illustrates the logical workflow for the TLC monitoring protocol.

TLC_Monitoring_Workflow TLC Reaction Monitoring Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_chamber 1. Prepare & Saturate TLC Chamber prep_plate 2. Prepare TLC Plate (Draw Origin) prep_chamber->prep_plate spot_plate 3. Spot Plate (SM, Co, RM) prep_plate->spot_plate develop_plate 4. Develop Plate in Chamber spot_plate->develop_plate visualize 5. Dry & Visualize (UV 254 nm) develop_plate->visualize analyze 6. Analyze Results (Calculate Rf, Assess Completion) visualize->analyze decision Reaction Complete? analyze->decision decision->analyze No (Continue Monitoring) workup Proceed to Reaction Workup & Purification decision->workup Yes

Caption: Workflow for monitoring a chemical reaction using TLC.

References

Scale-Up Synthesis of Methyl 2-amino-6-bromobenzoate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the scale-up synthesis of Methyl 2-amino-6-bromobenzoate, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a two-step synthetic route commencing with the preparation of the precursor, 2-amino-6-bromobenzoic acid, via a Hofmann rearrangement, followed by its esterification to the final product.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-stage process. The first stage involves the synthesis of 2-amino-6-bromobenzoic acid from 4-bromophthalimide through a Hofmann rearrangement. The second stage is the Fischer esterification of the resulting aminobenzoic acid to yield the desired methyl ester.

Synthesis_Overview A 4-Bromophthalic Anhydride B 4-Bromophthalimide A->B Ammonia C 2-Amino-6-bromobenzoic Acid B->C Hofmann Rearrangement D This compound C->D Fischer Esterification

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-6-bromobenzoic Acid via Hofmann Rearrangement

This procedure details the preparation of the key intermediate, 2-amino-6-bromobenzoic acid, from 4-bromophthalimide. The Hofmann rearrangement of the primary amide results in the formation of a primary amine with one less carbon atom.

2.1.1. Synthesis of 4-Bromophthalimide from 4-Bromophthalic Anhydride

A preliminary step is the synthesis of the starting material, 4-bromophthalimide, from 4-bromophthalic anhydride.

  • Procedure: In a well-ventilated fume hood, 4-bromophthalic anhydride is heated with an excess of aqueous ammonia. The mixture is heated until all the water has evaporated and the reaction mixture is a homogeneous melt. Upon cooling, the solid 4-bromophthalimide is obtained and can be used in the next step without further purification.

2.1.2. Hofmann Rearrangement of 4-Bromophthalimide

Hofmann_Rearrangement cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation A Prepare NaOH solution B Cool NaOH solution to 0-5 °C A->B C Slowly add Bromine to NaOH solution to form Sodium Hypobromite B->C D Add 4-Bromophthalimide to Sodium Hypobromite solution C->D E Heat the reaction mixture D->E F Monitor reaction completion (TLC) E->F G Cool the reaction mixture F->G H Acidify with concentrated HCl to precipitate the product G->H I Filter the precipitate H->I J Wash with cold water and dry I->J K 2-Amino-6-bromobenzoic Acid J->K

Caption: Experimental workflow for the Hofmann rearrangement.

  • Materials:

    • 4-Bromophthalimide

    • Sodium Hydroxide (NaOH)

    • Bromine (Br₂)

    • Concentrated Hydrochloric Acid (HCl)

    • Water

    • Ice

  • Procedure:

    • A solution of sodium hydroxide in water is prepared and cooled in an ice bath to 0-5 °C.

    • Bromine is added dropwise to the cold sodium hydroxide solution with vigorous stirring to form a solution of sodium hypobromite.

    • 4-Bromophthalimide is then added portion-wise to the freshly prepared sodium hypobromite solution, ensuring the temperature is maintained below 10 °C.

    • After the addition is complete, the reaction mixture is slowly heated and then refluxed until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

    • The reaction mixture is cooled to room temperature and then acidified with concentrated hydrochloric acid to precipitate the product.

    • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-6-bromobenzoic acid.

Stage 2: Synthesis of this compound via Fischer Esterification

This protocol describes the conversion of 2-amino-6-bromobenzoic acid to its corresponding methyl ester using the Fischer esterification method.

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up and Purification A Suspend 2-Amino-6-bromobenzoic Acid in excess Methanol B Slowly add concentrated Sulfuric Acid (catalyst) A->B C Heat the mixture to reflux B->C D Monitor reaction completion (TLC) C->D E Cool the reaction mixture D->E F Remove excess Methanol under reduced pressure E->F G Dissolve residue in an organic solvent (e.g., Ethyl Acetate) F->G H Wash with saturated Sodium Bicarbonate solution and then brine G->H I Dry the organic layer over anhydrous Sodium Sulfate H->I J Concentrate under reduced pressure I->J K Purify by column chromatography or recrystallization J->K L This compound K->L

Caption: Experimental workflow for the Fischer esterification.

  • Materials:

    • 2-Amino-6-bromobenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Saturated Sodium Chloride (Brine) solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • 2-Amino-6-bromobenzoic acid is suspended in an excess of methanol.

    • Concentrated sulfuric acid is added cautiously as a catalyst. Due to the basicity of the amino group, a stoichiometric amount of acid may be required.

    • The mixture is heated to reflux and maintained at this temperature until the reaction is complete, as monitored by TLC. To drive the equilibrium towards the product, a Dean-Stark apparatus can be used to remove the water formed during the reaction.[1]

    • Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

    • The residue is dissolved in an appropriate organic solvent, such as ethyl acetate, and washed sequentially with a saturated solution of sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-BromophthalimideC₈H₄BrNO₂226.036941-75-9
2-Amino-6-bromobenzoic AcidC₇H₆BrNO₂216.0320776-48-1
This compoundC₈H₈BrNO₂230.06135484-78-5

Table 2: Summary of Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperatureReaction TimeTypical Yield (%)
Hofmann Rearrangement 4-Bromophthalimide, NaOH, Br₂WaterReflux2-4 hours60-75
Fischer Esterification 2-Amino-6-bromobenzoic Acid, MeOH, H₂SO₄MethanolReflux4-8 hours85-95

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Concentrated acids (H₂SO₄, HCl) are corrosive and should be handled with caution.

  • The Hofmann rearrangement can be exothermic; careful temperature control is crucial.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of Benzoxazinones from Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 8-bromobenzoxazinone derivatives, utilizing methyl 2-amino-6-bromobenzoate as a key starting material. Benzoxazinones are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities. The strategic placement of a bromine atom at the 8-position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.

This document outlines three distinct and effective synthetic strategies for the preparation of 8-bromobenzoxazinones:

  • Two-Step Synthesis via N-Acylation and Cyclization: A classic and reliable method involving the formation of an N-acyl intermediate followed by dehydrative cyclization to yield 2-substituted-8-bromo-4H-3,1-benzoxazin-4-ones.

  • One-Pot Synthesis of 8-bromo-2H-1,3-benzoxazin-2,4(3H)-dione using Triphosgene: A convenient approach utilizing a phosgene equivalent for the direct conversion of the amino benzoic acid derivative into the corresponding dione.

  • Palladium-Catalyzed Carbonylative Cyclization: A modern and efficient transition-metal-catalyzed method for the direct synthesis of 8-bromo-4H-3,1-benzoxazin-4-one.

Method 1: Two-Step Synthesis via N-Acylation and Subsequent Cyclization

This method is a robust and versatile route for the synthesis of 2-substituted-8-bromo-4H-3,1-benzoxazin-4-ones. The first step involves the acylation of the amino group of this compound, followed by a cyclization reaction, typically promoted by a dehydrating agent such as acetic anhydride.

Experimental Protocol

Step 1: N-Acylation of this compound

  • To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for instance, triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) or anhydride (e.g., acetic anhydride, 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude N-acyl intermediate, which can be purified by recrystallization or column chromatography.

Step 2: Cyclization to 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one

  • Suspend the N-acetylated intermediate, methyl 2-acetamido-6-bromobenzoate, (1.0 eq) in acetic anhydride (5-10 eq).

  • Heat the mixture to reflux (approximately 140 °C) for 1-2 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.

  • Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one as a solid.

Data Presentation
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₈H₈BrNO₂230.06Starting Material
Acetyl ChlorideC₂H₃ClO78.50Acylating Agent
TriethylamineC₆H₁₅N101.19Base
Acetic AnhydrideC₄H₆O₃102.09Cyclizing Agent
8-bromo-2-methyl-4H-3,1-benzoxazin-4-oneC₉H₆BrNO₂240.05Product
ParameterValue
Expected Yield 75-85% (overall)
Appearance White to off-white solid
Expected ¹H NMR (CDCl₃, δ) ~2.4 (s, 3H, CH₃), 7.4-7.8 (m, 2H, Ar-H), 8.1 (d, 1H, Ar-H)
Expected IR (KBr, cm⁻¹) ~1760 (C=O, lactone), 1680 (C=N)
Expected MS (m/z) 239/241 [M]+

Workflow Diagram

G start This compound step1 N-Acylation (Acetyl Chloride, Base) start->step1 intermediate Methyl 2-acetamido-6-bromobenzoate step1->intermediate step2 Cyclization (Acetic Anhydride, Reflux) intermediate->step2 product 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one step2->product

Fig 1. N-Acylation and Cyclization Workflow

Method 2: One-Pot Synthesis of 8-bromo-2H-1,3-benzoxazin-2,4(3H)-dione using Triphosgene

This protocol describes a direct conversion of this compound to 8-bromo-2H-1,3-benzoxazin-2,4(3H)-dione using triphosgene, a safer solid substitute for phosgene gas. This one-pot reaction proceeds via an intermediate isocyanate which undergoes intramolecular cyclization.

Experimental Protocol
  • In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a dry, inert solvent such as toluene or THF.

  • Add a non-nucleophilic base, for example, triethylamine (2.5 eq), to the solution.

  • Prepare a solution of triphosgene (0.4 eq) in the same dry solvent.

  • Slowly add the triphosgene solution to the stirred solution of the amino ester at 0 °C. Caution: Triphosgene is toxic and moisture-sensitive. Handle with appropriate personal protective equipment. The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with dilute hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield 8-bromo-2H-1,3-benzoxazin-2,4(3H)-dione.

Data Presentation
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₈H₈BrNO₂230.06Starting Material
TriphosgeneC₃Cl₆O₃296.75Carbonyl Source
TriethylamineC₆H₁₅N101.19Base
8-bromo-2H-1,3-benzoxazin-2,4(3H)-dioneC₈H₄BrNO₃242.03Product
ParameterValue
Expected Yield 60-75%
Appearance Crystalline solid
Expected ¹H NMR (DMSO-d₆, δ) ~7.5 (t, 1H, Ar-H), 7.9 (d, 1H, Ar-H), 8.1 (d, 1H, Ar-H), 11.8 (s, 1H, NH)
Expected IR (KBr, cm⁻¹) ~3200 (N-H), 1780, 1720 (C=O, dione)
Expected MS (m/z) 241/243 [M]+

Workflow Diagram

G start This compound step1 Reaction with Triphosgene (Base, 0°C to rt) start->step1 intermediate Isocyanate Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product 8-bromo-2H-1,3-benzoxazin-2,4(3H)-dione step2->product

Fig 2. Triphosgene-mediated Cyclization Workflow

Method 3: Palladium-Catalyzed Carbonylative Cyclization

This method represents a modern approach to benzoxazinone synthesis, involving a palladium-catalyzed intramolecular aminocarbonylation of the aryl bromide. This reaction typically requires a palladium catalyst, a suitable ligand, a base, and a source of carbon monoxide.

Experimental Protocol
  • In a high-pressure reaction vessel, combine this compound (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand, for example, Xantphos (0.10 eq).

  • Add a base, such as triethylamine (2.0 eq) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 eq), and a dry, degassed solvent like toluene or dioxane.

  • Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize to the desired pressure (typically 1-10 atm). Caution: Carbon monoxide is a toxic gas. All operations should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO gas.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 8-bromo-4H-3,1-benzoxazin-4-one.

Data Presentation
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₈H₈BrNO₂230.06Starting Material
Palladium(II) AcetateC₄H₆O₄Pd224.50Catalyst
XantphosC₃₉H₃₂OP₂578.62Ligand
Carbon MonoxideCO28.01Carbonyl Source
TriethylamineC₆H₁₅N101.19Base
8-bromo-4H-3,1-benzoxazin-4-oneC₈H₄BrNO₂226.03Product
ParameterValue
Expected Yield 50-70%
Appearance Solid
Expected ¹H NMR (CDCl₃, δ) ~7.5-7.9 (m, 2H, Ar-H), 8.2 (d, 1H, Ar-H), 8.3 (s, 1H, N=CH-O)
Expected IR (KBr, cm⁻¹) ~1750 (C=O, lactone)
Expected MS (m/z) 225/227 [M]+

Workflow Diagram

G start This compound catalytic_cycle Pd-Catalyzed Carbonylative Cyclization (Pd(OAc)₂, Xantphos, CO, Base) start->catalytic_cycle product 8-bromo-4H-3,1-benzoxazin-4-one catalytic_cycle->product

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of Methyl 2-amino-6-bromobenzoate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a low yield in the Suzuki coupling of this compound?

Low yields in the Suzuki coupling of this specific substrate are often attributed to a combination of electronic and steric factors. The presence of the ortho-amino group can lead to catalyst inhibition or poisoning, while the 2,6-disubstitution pattern creates significant steric hindrance around the reaction center, impeding the oxidative addition and reductive elimination steps of the catalytic cycle.

Q2: What are the most common side reactions in this Suzuki coupling?

The primary side reactions to consider are:

  • Protodeboronation: The cleavage of the C-B bond in the boronic acid reagent, which is often catalyzed by the base or residual water in the reaction mixture. This leads to the formation of an arene byproduct from the boronic acid and reduces the concentration of the active coupling partner.

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl bromide. Homocoupling of the boronic acid can be promoted by the presence of oxygen.

  • Dehalogenation: The reduction of the starting this compound to Methyl 2-aminobenzoate. This can occur via a competing reaction pathway where a hydride species, sometimes formed from the solvent or base, participates in the catalytic cycle.

Q3: How can I minimize side reactions?

To minimize side reactions, ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-mediated homocoupling. Use anhydrous and degassed solvents to reduce the likelihood of protodeboronation and dehalogenation. The choice of a suitable catalyst, ligand, and base is also crucial in favoring the desired cross-coupling pathway.

Q4: Can the amino group in my substrate interfere with the catalyst?

Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst. This can lead to the formation of inactive catalyst species and hinder the progress of the reaction. Using bulky ligands can often mitigate this issue by sterically shielding the palladium center.

Troubleshooting Guide

Issue: Low or No Product Formation
Potential Cause Troubleshooting Steps
Catalyst Inactivity Switch to a more active catalyst system: For sterically hindered substrates, consider using palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands such as SPhos, XPhos, or RuPhos). • Increase catalyst loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to overcome slow reaction kinetics. • Ensure Pd(0) formation: If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) species.
Ligand Incompatibility Select a bulky ligand: Ligands with large cone angles can promote reductive elimination and prevent catalyst dimerization, which is often beneficial for sterically demanding substrates. • Optimize ligand-to-metal ratio: A 1:1 to 2:1 ligand-to-palladium ratio is a good starting point, but optimization may be required.
Ineffective Base Use a stronger, non-nucleophilic base: Bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ for challenging couplings. • Ensure base solubility: The choice of solvent should ensure at least partial solubility of the base.
Inappropriate Solvent Use a polar aprotic solvent: Solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used. The water can aid in the dissolution of the base and facilitate the transmetalation step. • Ensure anhydrous and degassed conditions: Use dry, deoxygenated solvents to prevent side reactions.
Low Reaction Temperature Increase the temperature: Sterically hindered substrates often require higher reaction temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Quantitative Data

The following table summarizes the results of a study on the Suzuki coupling of a structurally similar compound, 2-amino-6-bromobenzothiazole, with various aryl boronic acids and esters. These results can provide a valuable starting point for optimizing the reaction of this compound.

Entry Aryl Boronic Acid/Ester Solvent/H₂O (4:1) Yield (%)
1Tolylboronic acidToluene65
2Tolylboronic acidDioxane75
34-Chlorophenylboronic acidToluene61
44-Methoxyphenylboronic acidDMF64
54-Methoxyphenylboronic acidDioxane71
61,3,5-Trifluoromethylphenylboronic acid pinacol esterDioxane67
7Phenylboronic acidDioxane78
Conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), aryl boronic acid/ester (2.401 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (4.366 mmol), 95 °C, 31 h.[1]

Experimental Protocols

Detailed Protocol for Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed, 4 mL)

  • Water (degassed, 1 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the 1,4-dioxane and water via syringe.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) catalyst Add Catalyst System: - Pd Source (e.g., Pd(OAc)2) - Ligand (e.g., SPhos) reagents->catalyst solvent Add Degassed Solvents: - Dioxane/Water catalyst->solvent degas Inert Atmosphere: - Evacuate & Backfill with Ar/N2 solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Low_Yield cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reactions start Low Yield Observed catalyst_activity Inactive Catalyst start->catalyst_activity ligand_choice Inappropriate Ligand start->ligand_choice catalyst_poisoning Amino Group Coordination start->catalyst_poisoning base_choice Ineffective Base start->base_choice solvent_choice Poor Solvent start->solvent_choice temperature Temperature Too Low start->temperature protodeboronation Protodeboronation start->protodeboronation homocoupling Homocoupling start->homocoupling dehalogenation Dehalogenation start->dehalogenation solution1 Optimize Catalyst System catalyst_activity->solution1 Solution: - Use bulky phosphine ligands - Increase catalyst loading ligand_choice->solution1 catalyst_poisoning->solution1 solution2 Optimize Base base_choice->solution2 Solution: - Use stronger base (K3PO4, Cs2CO3) solution3 Optimize Solvents solvent_choice->solution3 Solution: - Use anhydrous, degassed  polar aprotic solvents solution4 Optimize Temperature temperature->solution4 Solution: - Increase temperature protodeboronation->solution3 solution5 Optimize Atmosphere homocoupling->solution5 Solution: - Ensure inert atmosphere dehalogenation->solution3

Caption: Troubleshooting logic for low yield in the Suzuki coupling of this compound.

References

Technical Support Center: Synthesis with Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for syntheses involving Methyl 2-amino-6-bromobenzoate. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during experiments with this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

The primary side reactions encountered during the synthesis with this compound include:

  • Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Dehalogenation of the aryl bromide to form Methyl 2-aminobenzoate.

  • Self-condensation of the aminobenzoate.

  • Side reactions specific to coupling chemistries such as Suzuki-Miyaura and Heck reactions. These can include homocoupling, protodeboronation, and alkene isomerization.

Q2: How can I minimize the hydrolysis of the methyl ester group?

Hydrolysis of the methyl ester to 2-amino-6-bromobenzoic acid can occur under both acidic and basic conditions, especially in the presence of water and at elevated temperatures. To minimize this side reaction:

  • Ensure all solvents and reagents are anhydrous.

  • Use non-aqueous workup procedures where possible.

  • If basic conditions are required, consider using milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) instead of strong hydroxide bases (e.g., NaOH, KOH).

  • Keep reaction and workup temperatures as low as feasible.

Q3: What causes dehalogenation and how can it be prevented?

Dehalogenation is the replacement of the bromine atom with a hydrogen, yielding Methyl 2-aminobenzoate. This is a common side reaction in palladium-catalyzed processes.[1]

  • Cause : This reductive process can be caused by trace amounts of water or other protic species in the reaction mixture.[1]

  • Prevention :

    • Use anhydrous solvents and reagents.

    • Thoroughly degas the reaction mixture to remove oxygen, which can sometimes contribute to catalyst degradation pathways that favor dehalogenation.

    • Optimize the catalyst system; some ligands are more prone to inducing dehalogenation than others.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

These reactions are powerful tools for functionalizing this compound, but they are susceptible to several side reactions.

Problem 1: Low Yield of Desired Cross-Coupling Product and Formation of Byproducts

Potential Cause Troubleshooting Step Relevant Side Reaction(s)
Catalyst InactivationEnsure thorough degassing of the reaction mixture to prevent oxidation of the Pd(0) catalyst. Use fresh, high-purity catalyst and ligands.All palladium-catalyzed reactions
Sub-optimal BaseThe choice of base is critical. For electron-rich aryl bromides, stronger, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ may be more effective. Ensure the base is finely powdered and dry.[1]Suzuki-Miyaura, Heck
Poor Reagent SolubilityEnsure all starting materials are fully dissolved in the solvent system. Gentle heating or sonication may be necessary. For Suzuki reactions with poorly soluble boronic acids, consider a different co-solvent.Suzuki-Miyaura
Incomplete ReactionMonitor the reaction by TLC or LC-MS. If the reaction stalls, a small, fresh portion of the catalyst can be added. Consider increasing the reaction temperature if the starting materials are stable.All coupling reactions

Problem 2: Identification of Specific Side Products

Observed Side Product Potential Cause Proposed Solution
Methyl 2-aminobenzoateReductive dehalogenation of the starting material.[1]Use strictly anhydrous conditions. Ensure thorough degassing.[1]
Homocoupling Product (Biaryl)Often exacerbated by the presence of oxygen which can facilitate the homocoupling of boronic acids in Suzuki reactions.Improve degassing procedures. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄).
Protodeboronation Product (in Suzuki)The boronic acid is replaced by a hydrogen atom.Use a milder base or lower the reaction temperature.
Alkene Isomerization (in Heck)A common side reaction in Heck couplings.[1]Use a phosphine-free catalyst system or specific ligands. Lowering the reaction temperature can also be beneficial.[1]
Alkene Polymerization (in Heck)The alkene coupling partner may be prone to polymerization at elevated temperatures.[1]Add a radical inhibitor such as hydroquinone. Avoid excessively high reaction temperatures.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This is a general guideline and requires optimization for specific substrates.

  • Reagent Preparation : In a dry reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Solvent Addition : Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane/water, toluene, or 2-MeTHF).[1]

  • Inert Atmosphere : Purge the vessel with an inert gas (argon or nitrogen) for 15-30 minutes.[1]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).[1]

  • Reaction : Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up : Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purification : Purify the crude product by column chromatography on silica gel.[1]

Visualizations

Side_Reactions main This compound hydrolysis 2-Amino-6-bromobenzoic acid main->hydrolysis H₂O / H⁺ or OH⁻ dehalogenation Methyl 2-aminobenzoate main->dehalogenation [H] (e.g., Pd-cat, H₂O) coupling Desired Cross-Coupled Product main->coupling Coupling Partner (e.g., R-B(OH)₂) Pd Catalyst, Base side_products Coupling Side Products (e.g., Homocoupling) main->side_products Undesired Coupling Pathways

Caption: Common reaction pathways for this compound.

Troubleshooting_Workflow start Low Yield or Multiple Products in Coupling Reaction check_conditions Verify Anhydrous & Degassed Conditions start->check_conditions analyze_byproducts Identify Side Products by LC-MS / NMR check_conditions->analyze_byproducts dehalogenation Dehalogenation Product Observed? analyze_byproducts->dehalogenation homocoupling Homocoupling Product Observed? dehalogenation->homocoupling No improve_degassing Improve Degassing Protocol dehalogenation->improve_degassing Yes optimize_base Optimize Base and Temperature homocoupling->optimize_base No homocoupling->improve_degassing Yes optimize_catalyst Screen Catalyst / Ligands optimize_base->optimize_catalyst end Improved Reaction Outcome optimize_catalyst->end improve_degassing->optimize_catalyst

Caption: A logical workflow for troubleshooting coupling reactions.

References

Technical Support Center: Purification of Crude Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude Methyl 2-amino-6-bromobenzoate. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you achieve a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often originate from the starting materials and side reactions during its synthesis, which is typically the esterification of 2-amino-6-bromobenzoic acid. Potential impurities include:

  • Unreacted 2-amino-6-bromobenzoic acid: Due to incomplete esterification.

  • Isomeric byproducts: Depending on the synthesis of the precursor, other isomers such as Methyl 2-amino-4-bromobenzoate or Methyl 2-amino-5-bromobenzoate might be present.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Decomposition products: Aminobenzoates can be sensitive to heat and light, potentially leading to colored impurities.

Q2: What is the expected appearance and melting point of pure this compound?

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: The following techniques are highly recommended:

  • Thin-Layer Chromatography (TLC): A quick and effective method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify any structural isomers or other impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Troubleshooting Guides

This section addresses common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Product does not dissolve in the hot solvent. 1. Inappropriate solvent selection.2. Insufficient solvent volume.1. Select a more suitable solvent or a solvent mixture. For aminobenzoates, alcohols like methanol or ethanol, or mixtures with water, are often effective.2. Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. 1. The solution is cooling too quickly.2. High concentration of impurities.3. The boiling point of the solvent is higher than the melting point of the product.1. Allow the solution to cool slowly to room temperature before placing it in an ice bath.2. Consider a preliminary purification by column chromatography to remove the bulk of the impurities.3. Choose a lower-boiling point solvent.
Low recovery of the purified product. 1. Too much solvent was used for recrystallization.2. The product is significantly soluble in the cold solvent.3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to obtain a second crop of crystals.2. Ensure the solution is thoroughly cooled in an ice bath before filtration.3. Preheat the filtration apparatus (funnel and flask) before filtering the hot solution.
The recrystallized product is still colored. 1. Presence of colored, polar impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly to avoid adsorbing the desired product. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities (overlapping spots on TLC). 1. Inappropriate mobile phase polarity.1. Optimize the eluent system. Start with a low polarity solvent (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity.
Product is streaking or tailing on the TLC plate and column. 1. The amino group is interacting with the acidic silica gel.1. Add a small amount of a competing base, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel.[2][3]
Product is not eluting from the column. 1. The mobile phase is not polar enough.1. Gradually increase the polarity of the mobile phase. For polar amines, a mobile phase of dichloromethane/methanol may be effective.[2]
Low yield after chromatography. 1. Irreversible adsorption of the product onto the silica gel.1. Consider using a less acidic stationary phase, such as neutral alumina.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general method for the purification of crude this compound. The ideal solvent should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or ethanol/water mixture)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (or neutral alumina)

  • Mobile phase (e.g., hexane/ethyl acetate mixture with 0.5% triethylamine)

  • Chromatography column

  • Collection tubes

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good mobile phase will give the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Methods cluster_end Final Product Crude_Product Crude Methyl 2-amino-6-bromobenzoate Purity_Check Assess Purity (TLC/HPLC) Crude_Product->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Minor Impurities Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex Mixture Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for Methyl 2-amino-6-bromobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-bromobenzoate. The focus is on optimizing catalyst loading for common cross-coupling reactions to enhance yield, purity, and reproducibility.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the optimization of catalyst loading for reactions involving this compound.

Issue 1: Low or No Conversion to the Desired Product

Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity • Ensure the use of a high-quality, air-stable precatalyst. For Pd(II) sources like Pd(OAc)₂, a pre-reduction step with a phosphine ligand before adding other reagents may be beneficial.[1] • Increase the reaction temperature to promote catalyst activation.
Inadequate Catalyst Loading • Incrementally increase the catalyst loading, for example, from 1 mol% to 2 mol%. For particularly challenging substrates, higher loadings may be required.[1]
Inappropriate Ligand • Screen different classes of ligands. For sterically hindered substrates like this compound, bulky biarylphosphine ligands such as XPhos or BrettPhos are often effective.[1] • Ensure the ligand is handled under an inert atmosphere to prevent oxidation.[1]
Ineffective Base • For sterically demanding couplings, a strong, non-coordinating base like sodium tert-butoxide (NaOtBu) is often preferred.[1] • If functional group compatibility is a concern, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may necessitate higher catalyst loadings or longer reaction times.[1]
Catalyst Poisoning • Impurities in the starting materials (this compound, coupling partner) or solvents can poison the catalyst.[1] Ensure all reagents are of high purity and use anhydrous, degassed solvents.[1] • The primary amine of the substrate itself can sometimes inhibit the catalyst.

Issue 2: Reaction Stalls Before Completion

Potential Cause Troubleshooting Steps
Catalyst Deactivation • The active catalyst may degrade over the course of the reaction. An excess of ligand relative to the palladium source can sometimes improve catalyst stability.[1] • Consider using a more robust precatalyst. • Lowering the reaction temperature may reduce the rate of catalyst decomposition.[1]
Product Inhibition • The product may coordinate to the palladium center, inhibiting further catalysis.[1] This can sometimes be overcome by using a higher catalyst loading from the start.
Oxygen Contamination • Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the active Pd(0) catalyst.[1]

Issue 3: Formation of Significant Byproducts (e.g., Homocoupling)

Potential Cause Troubleshooting Steps
Presence of Oxygen • Rigorously degas the solvent and reaction mixture before adding the palladium catalyst. This can be done by sparging with an inert gas or through freeze-pump-thaw cycles.
Use of Pd(II) Precatalyst • The in-situ reduction of a Pd(II) precatalyst can sometimes be promoted by the boronic acid (in Suzuki-Miyaura coupling), leading to homocoupling. Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate this side reaction.
Incorrect Stoichiometry • An excess of the boronic acid or ester can lead to increased homocoupling. Reduce the equivalents of the boronic ester to 1.1-1.2 relative to the limiting reagent.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for reactions with this compound?

A1: A good starting point for optimizing catalyst loading is typically in the range of 1-2 mol%. For challenging couplings or on a small scale where maximizing the yield is the priority, higher loadings of up to 5 mol% may be necessary. Conversely, for large-scale industrial processes, significant efforts are made to minimize the catalyst loading to below 1 mol%.[1]

Q2: How do I select the appropriate ligand for my reaction?

A2: Ligand selection is critical for a successful cross-coupling reaction. For a sterically hindered substrate like this compound, bulky and electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are generally recommended.[1] These ligands facilitate the reductive elimination step and can help overcome steric hindrance.[1]

Q3: My reaction is very slow. What can I do to increase the reaction rate?

A3: To increase the reaction rate, you can consider the following:

  • Increase the reaction temperature: This is often the most straightforward approach.

  • Switch to a more active catalyst system: This could involve using a more effective precatalyst and/or ligand.

  • Use a stronger base: If compatible with your substrates, a stronger base like NaOtBu can accelerate the reaction.[1]

Q4: Is it necessary to run the reaction under an inert atmosphere?

A4: Yes, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (argon or nitrogen). The active Pd(0) catalyst and many phosphine ligands are sensitive to oxygen and can be easily oxidized, which leads to catalyst deactivation and reduced yields.[1]

Q5: What should I do if I observe the formation of palladium black?

A5: The formation of palladium black is an indication of catalyst decomposition, where the active Pd(0) species agglomerate into an inactive form. To prevent this, ensure rigorous degassing of your reaction mixture, use an appropriate ligand-to-palladium ratio, and consider if the reaction temperature is too high, as excessive heat can accelerate catalyst decomposition.

Data Presentation

Table 1: Illustrative Effect of Palladium Catalyst Loading on Reaction Yield for a Suzuki-Miyaura Coupling of a Substituted Aryl Bromide *

Catalyst Loading (mol%)Typical Yield (%)Typical Reaction Time (hours)Notes
0.170-8512-24Economical for large-scale synthesis but may require longer reaction times or higher temperatures.
0.585-954-8A good starting point for many reactions, providing a balance between efficiency and cost.
1.0>952-4Often provides excellent yields in a shorter timeframe.
2.0>951-2Can be beneficial for challenging or sterically hindered substrates.[2]
5.080-901-2May lead to a decreased yield in some cases due to catalyst aggregation.[2]

*These are representative values for a typical Suzuki-Miyaura reaction and may vary depending on the specific substrates, ligand, base, and solvent used.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the arylboronic acid or ester.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction

This protocol is a general guideline and will likely require optimization for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., a palladacycle, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd)

  • Base (e.g., NaOtBu, 1.2-1.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[1]

  • Add the base.[1]

  • Add this compound.[1]

  • Add the anhydrous, degassed solvent.[1]

  • Add the amine.[1]

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C).[1]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel.[1]

Mandatory Visualization

Caption: A troubleshooting workflow for addressing low or no product yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Glassware 1. Flame-dry glassware Add_Solids 2. Add catalyst, ligand, base, and starting materials Prep_Glassware->Add_Solids Inert_Atmosphere 3. Establish inert atmosphere (e.g., Ar/N2) Add_Solids->Inert_Atmosphere Add_Solvent 4. Add degassed solvent Inert_Atmosphere->Add_Solvent Add_Reagent 5. Add coupling partner/amine Add_Solvent->Add_Reagent Heat_Stir 6. Heat and stir Add_Reagent->Heat_Stir Monitor 7. Monitor progress (TLC/LC-MS) Heat_Stir->Monitor Cool_Quench 8. Cool and quench reaction Monitor->Cool_Quench Extract 9. Extraction with organic solvent Cool_Quench->Extract Dry_Concentrate 10. Dry and concentrate Extract->Dry_Concentrate Purify 11. Purify (e.g., column chromatography) Dry_Concentrate->Purify Analyze 12. Analyze final product Purify->Analyze

Caption: A general experimental workflow for cross-coupling reactions.

References

Technical Support Center: Reactions with Methyl 2-amino-6-bromobenzoate and its Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-bromobenzoate and its derivatives in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges, with a specific focus on preventing the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki-Miyaura coupling reactions?

A1: Protodeboronation is a chemical reaction where a carbon-boron bond in an organoboron compound, such as a boronic acid or ester, is cleaved and replaced by a carbon-hydrogen bond.[1] This is a major undesired side reaction in Suzuki-Miyaura coupling as it consumes the organoboron reagent, leading to a reduced yield of the desired cross-coupled product and the formation of a deboronated byproduct, which can complicate purification.

Q2: Why is the boronic acid derivative of this compound particularly susceptible to protodeboronation?

A2: The boronic acid derivative of this compound possesses an ortho-amino group. Arylboronic acids with basic nitrogen-containing substituents, like an amino group, can be particularly prone to protodeboronation.[1] This is because the basic nitrogen can participate in intramolecular pathways that facilitate the cleavage of the C-B bond. For some heteroaromatic boronic acids, zwitterionic species can form under neutral pH conditions, leading to rapid protodeboronation.[1] The steric hindrance from the ortho-substituents can also influence the relative rates of the desired coupling versus protodeboronation.

Q3: What are the key factors that influence the rate of protodeboronation?

A3: Several reaction parameters critically affect the extent of protodeboronation:

  • pH and Base: The reaction's pH is a crucial factor. Both acidic and basic conditions can catalyze protodeboronation.[1] The choice and strength of the base are critical; strong bases can accelerate protodeboronation.

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.

  • Solvent: The presence of protic solvents, especially water, can be a source of protons for the protodeboronation reaction.

  • Catalyst and Ligand: The nature of the palladium catalyst and the phosphine ligand can significantly impact the relative rates of the Suzuki coupling and protodeboronation. Bulky, electron-rich ligands can sometimes promote the desired reaction, but under certain conditions, may also enhance protodeboronation.[2][3]

  • Oxygen: The presence of oxygen can promote the homocoupling of boronic acids, another undesired side reaction.

Troubleshooting Guide: Low Yield and Significant Protodeboronation

If you are experiencing low yields of your desired coupled product and observing a significant amount of the protodeboronated arene (Methyl 2-aminobenzoate), consider the following troubleshooting steps.

Problem Diagnosis and Solution Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Iterative Optimization cluster_3 Confirmation A Low Yield of Desired Product & High Protodeboronated Byproduct B Review Reaction Parameters: - Base Selection - Temperature - Solvent System A->B Analyze Setup C Modify Boronic Acid Derivative B->C If conditions are harsh D Optimize Catalyst System B->D If catalyst is suboptimal E Refine Reaction Conditions B->E If parameters are not optimized F Improved Yield & Minimized Protodeboronation C->F Implement Changes D->F Implement Changes E->F Implement Changes

Caption: A logical workflow for troubleshooting low yields due to protodeboronation.

Data Presentation: Impact of Reaction Parameters

The following tables summarize the effect of different reaction parameters on the Suzuki-Miyaura coupling of a model system: the reaction between the pinacol ester of 2-amino-6-methoxycarbonylphenylboronic acid and an aryl bromide. These values are representative and intended to guide experimental design.

Table 1: Effect of Base on Product Yield

EntryBase (equiv.)SolventTemperature (°C)Yield of Coupled Product (%)Yield of Protodeboronation (%)
1K₃PO₄ (2.0)Dioxane/H₂O (4:1)8085<5
2K₂CO₃ (2.0)Dioxane/H₂O (4:1)807215
3Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)8092<3
4NaOH (2.0)Dioxane/H₂O (4:1)804540
5KOt-Bu (2.0)Toluene (anhydrous)1006525

Note: Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ generally provide a better outcome by minimizing base-catalyzed protodeboronation.

Table 2: Effect of Catalyst/Ligand System on Product Yield

EntryCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Yield of Coupled Product (%)
1Pd(PPh₃)₄ (5)-Dioxane/H₂O (4:1)10060
2Pd(OAc)₂ (2)SPhos (4)Dioxane/H₂O (4:1)8090
3Pd₂(dba)₃ (2)XPhos (4)2-MeTHF8095
4Pd(dppf)Cl₂ (3)-DMF/H₂O (5:1)10075

Note: Modern bulky, electron-rich phosphine ligands like SPhos and XPhos often promote the desired reductive elimination, outcompeting protodeboronation.[2][3]

Table 3: Effect of Boronic Acid Derivative on Product Yield

EntryBoron ReagentBaseSolventTemperature (°C)Yield of Coupled Product (%)
1Boronic AcidK₃PO₄Dioxane/H₂O (4:1)8065
2Pinacol EsterK₃PO₄Dioxane/H₂O (4:1)8088
3MIDA EsterK₃PO₄Dioxane/H₂O (4:1)10093

Note: Using more stable boronic esters, such as pinacol or MIDA esters, allows for a slow release of the active boronic acid, keeping its concentration low and thus minimizing protodeboronation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol is a starting point for the Suzuki-Miyaura coupling of an aryl bromide with the pinacol ester of a 2-aminophenylboronic acid derivative.

Materials:

  • Aryl bromide (1.0 equiv)

  • 2-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide, the boronic acid pinacol ester, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow Diagram

G start Start reagents Combine Reactants: - Aryl Bromide - Boronic Ester - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Anhydrous Solvent inert->solvent react Heat and Stir (e.g., 80°C) solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Signaling Pathways and Logical Relationships

Competing Reaction Pathways

The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired protodeboronation pathway.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_proto Protodeboronation A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Ar'-B(OR)₂) C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G H Ar'-B(OR)₂ J Base/Acid Catalysis H->J I Proton Source (H₂O, ROH) I->J K Ar'-H J->K ArB Ar'-B(OR)₂ (Starting Material) ArB->D ArB->H

Caption: Competing pathways for the arylboronic ester in the reaction mixture.

References

Technical Support Center: Methyl 2-amino-6-bromobenzoate Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-amino-6-bromobenzoate in cross-coupling reactions. Our goal is to help you minimize or eliminate unwanted homocoupling byproducts and optimize the yield of your desired cross-coupled products.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

Homocoupling is an undesired side reaction in cross-coupling catalysis where two molecules of the same starting material react with each other. In the context of reactions with this compound, this can lead to the formation of a symmetrical biaryl byproduct from two molecules of the aryl bromide or, more commonly, from the coupling partner (e.g., a boronic acid). This side reaction consumes your starting materials, reduces the yield of the desired product, and complicates purification.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

The primary causes of homocoupling, particularly of organoboron reagents in Suzuki-Miyaura coupling, are often linked to the presence of oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of the organoboron compound. Other contributing factors include suboptimal choice of catalyst, ligand, base, solvent, and reaction temperature.

Q3: How do the functional groups on this compound affect the cross-coupling reaction?

The this compound substrate has two key functional groups that can influence the reaction:

  • Ortho-amino group: The amino group is electron-donating, which can make the oxidative addition of the palladium catalyst to the carbon-bromine bond more challenging. Additionally, the nitrogen atom can coordinate to the palladium center, which may inhibit catalytic activity.

  • Methyl ester group: The ester group is electron-withdrawing and can also potentially coordinate with the catalyst. The choice of base is important to avoid hydrolysis of the ester under the reaction conditions.

Q4: What are the initial steps I should take to prevent homocoupling?

The most critical first step is to ensure your reaction is performed under a strictly inert atmosphere. This involves:

  • Thorough Degassing: All solvents should be rigorously degassed before use. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles.

  • Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Flame-drying glassware before use can help remove adsorbed water and oxygen.

Troubleshooting Guide

Issue: Significant formation of homocoupled byproduct is observed.

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction components.

Troubleshooting Workflow

TroubleshootingWorkflow start High Homocoupling Detected check_inert 1. Review Inert Atmosphere Technique - Degas solvents thoroughly? - Maintained positive inert gas pressure? start->check_inert optimize_catalyst 2. Optimize Catalyst and Ligand - Use a Pd(0) source? - Switch to bulky, electron-rich ligand? check_inert->optimize_catalyst If problem persists solution Homocoupling Minimized check_inert->solution Problem Solved adjust_base 3. Adjust Base and Temperature - Use an anhydrous, weaker base? - Lower the reaction temperature? optimize_catalyst->adjust_base If problem persists optimize_catalyst->solution Problem Solved additives 4. Consider Additives - Add a mild reducing agent (e.g., potassium formate)? adjust_base->additives If problem persists adjust_base->solution Problem Solved purification 5. Purification Strategy - Recrystallization? - Column chromatography? additives->purification If byproducts still form additives->solution Problem Solved purification->solution Product Isolated

A troubleshooting workflow for addressing homocoupling.

Optimization of Reaction Parameters

The choice of catalyst, ligand, base, and solvent are all critical for minimizing homocoupling. For a challenging substrate like this compound, a systematic approach to optimization is recommended.

Catalyst and Ligand Selection

For electron-rich and sterically hindered aryl bromides, the use of bulky and electron-rich phosphine ligands is often beneficial. These ligands can facilitate the rate-limiting oxidative addition step and promote the desired reductive elimination.

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling of an Ortho-Substituted Bromoaniline

Catalyst/Ligand SystemBaseSolventTemperature (°C)Yield of Cross-Coupled Product (%)Notes
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O9011Low yield, significant side products.
CataCXium A Pd G3 Cs₂CO₃ 2-MeTHF 80 95 Excellent yield with optimized conditions. [1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100High (qualitative)Generally effective for hindered substrates.
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O90Moderate to GoodA classic catalyst, but may be less effective for this substrate.

Note: Data is for a structurally similar ortho-bromoaniline and serves as a strong starting point for optimization.[1]

Base and Solvent Selection

The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is important to use an anhydrous base to prevent side reactions like protodeboronation. Weaker bases may be advantageous in preventing the degradation of sensitive functional groups.

The solvent can influence the solubility of the reactants and the stability of the catalyst. A solvent screen is often a valuable exercise in optimizing a challenging coupling reaction.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., CataCXium A Pd G3, 5 mol%)[1]

  • Base (e.g., Cs₂CO₃, 2.0 equiv)[1]

  • Anhydrous solvent (e.g., 2-MeTHF)[1]

  • Inert gas (Argon or Nitrogen)

  • Standard, flame-dried glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Degassing (optional but recommended): Briefly bubble the inert gas through the reaction mixture for 5-10 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle and Homocoupling Pathway

Understanding the mechanism of the desired reaction and the competing side reaction can aid in troubleshooting.

SuzukiCycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_oxidized Pd(II) (from O2 oxidation) pd0->pd2_oxidized O2 pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'B(OH)2, Base pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Desired Product) reductive_elimination->product homocoupling_transmetalation1 Transmetalation pd2_oxidized->homocoupling_transmetalation1 Ar'B(OH)2 pd2_ar_prime Ar'-Pd(II) homocoupling_transmetalation1->pd2_ar_prime homocoupling_transmetalation2 Transmetalation pd2_ar_prime->homocoupling_transmetalation2 Ar'B(OH)2 pd2_biaryl_prime Ar'-Pd(II)-Ar' homocoupling_transmetalation2->pd2_biaryl_prime homocoupling_reductive_elimination Reductive Elimination pd2_biaryl_prime->homocoupling_reductive_elimination homocoupling_reductive_elimination->pd0 Reduction to Pd(0) homocoupling_product Ar'-Ar' (Homocoupling Product) homocoupling_reductive_elimination->homocoupling_product

Catalytic cycle of Suzuki-Miyaura coupling and the competing homocoupling pathway.

References

Technical Support Center: Improving the Purity of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the purity of Methyl 2-amino-6-bromobenzoate. Below you will find frequently asked questions, detailed troubleshooting guides for common purification techniques, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials or side reactions during synthesis. These may include:

  • Unreacted 2-Amino-6-bromobenzoic acid: The starting material for the esterification reaction.

  • Di-brominated products: Formed during the bromination of the aniline precursor.

  • Other positional isomers: Depending on the synthetic route, other isomers of the aminobromobenzoate may be present.

  • Byproducts from esterification: Such as products from side reactions with the acid catalyst.[1]

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the level of impurities and the desired final purity.

  • Recrystallization: Often a good first choice for removing small amounts of impurities from a solid product.

  • Flash Column Chromatography: Effective for separating the desired product from impurities with different polarities, especially when recrystallization is not effective.

  • Acid-Base Extraction: Can be used as a preliminary purification step to remove non-basic or non-acidic impurities.

Q3: What is the expected purity of this compound after purification?

A3: With proper purification techniques, it is possible to achieve a purity of ≥98%.[2] The purity should be assessed using analytical methods such as HPLC or NMR spectroscopy.

Q4: Are there any specific safety precautions to consider when handling this compound?

A4: Yes, as a brominated aromatic compound, it is important to handle this compound with care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Troubleshooting Guides

Recrystallization

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be caused by a high concentration of impurities or if the solution is cooled too quickly.

  • Solution: Try adding a small amount of a co-solvent in which the compound is more soluble to the hot solution to prevent premature saturation. Then, allow the solution to cool very slowly. Seeding the solution with a pure crystal of the compound can also help induce crystallization.

Q: The recovery of my purified product is very low after recrystallization. Why is this and how can I improve it?

A: Low recovery can be due to using too much solvent, the compound having significant solubility in the cold solvent, or premature crystallization during a hot filtration step.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound. To recover more product, you can try to evaporate some of the solvent from the mother liquor and cool it again to obtain a second crop of crystals.[4]

Flash Column Chromatography

Q: My compound is streaking or tailing on the silica gel column. How can I fix this?

A: The basic amino group on your compound can interact with the acidic silanol groups on the silica gel, leading to poor separation.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%) or ammonia, to your eluent. This will help to "deactivate" the silica gel and improve the peak shape. Alternatively, using an amine-functionalized silica gel can also mitigate this issue.[5]

Q: I am not getting good separation between my product and an impurity. What can I do?

A: Poor separation can be due to an inappropriate solvent system or the impurity having a very similar polarity to your product.

  • Solution:

    • Optimize the solvent system: Use TLC to screen different solvent systems with varying polarities. A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Try a different stationary phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina or a bonded-phase silica gel.

Data Presentation

Table 1: Summary of Potential Impurities and Purity Data

Impurity/ParameterPotential Source/NoteTypical Purity after Purification
2-Amino-6-bromobenzoic acidIncomplete esterification>98% achievable[2]
Di-brominated byproductsSide reaction during bromination
Other positional isomersNon-selective synthesis
Residual SolventsIncomplete drying

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges (in CDCl₃)

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
-NH₂4.5 - 6.0 (broad)
Aromatic C-H6.5 - 7.5110 - 140
-COOCH₃~3.9 (singlet)~52
Aromatic C-NH₂145 - 150
Aromatic C-Br110 - 120
C=O165 - 170

Note: These are approximate ranges based on similar compounds. Actual shifts may vary.[6][7]

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent mixture. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or mixtures with water are good starting points.

  • Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Flash Column Chromatography Protocol
  • Stationary Phase: Standard flash-grade silica gel.

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.3 for the product. Consider adding 0.1-1% triethylamine to the eluent to reduce tailing.

  • Column Packing: Prepare a slurry of silica gel in the eluent and pack the column without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product start Crude this compound tlc TLC Analysis start->tlc decision High Purity & Few Spots? tlc->decision recrystallization Recrystallization decision->recrystallization Yes column Flash Column Chromatography decision->column No purity_check Purity Check (HPLC, NMR) recrystallization->purity_check column->purity_check pure_product Pure Product (≥98%) purity_check->pure_product

Caption: A workflow for choosing the right purification method.

troubleshooting_recrystallization start Problem: Oiling Out cause1 High Impurity Level start->cause1 cause2 Cooling Too Rapidly start->cause2 solution1 Add Co-solvent cause1->solution1 solution2 Slow Cooling cause2->solution2 solution3 Seed with Pure Crystal cause2->solution3

Caption: Troubleshooting logic for "oiling out" during recrystallization.

flash_chromatography_workflow A 1. Select Eluent (TLC) B 2. Pack Column A->B C 3. Load Sample B->C D 4. Elute & Collect Fractions C->D E 5. Analyze Fractions (TLC) D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent F->G H Pure Product G->H

Caption: A typical workflow for flash column chromatography.

References

Technical Support Center: Purification of Methyl 2-amino-6-bromobenzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Methyl 2-amino-6-bromobenzoate using column chromatography. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions in a user-friendly format.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography. Optimization may be required based on the specific impurity profile of the crude material.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (optional, for mobile phase modification)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • Rotary evaporator

2. Mobile Phase Selection and Preparation:

The polarity of the mobile phase (eluent) is critical for achieving good separation. A common starting point for compounds of similar polarity is a mixture of hexane and ethyl acetate.

  • TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1]

  • Mobile Phase Preparation: Prepare a sufficient volume of the chosen eluent. For example, to prepare 1 L of 8:2 hexane:ethyl acetate, mix 800 mL of hexane with 200 mL of ethyl acetate.

  • Mobile Phase Modification (Optional): Due to the basic nature of the amine group in this compound, tailing or poor separation may occur on acidic silica gel. To mitigate this, a small amount of triethylamine (e.g., 0.1-1% by volume) can be added to the mobile phase to neutralize the acidic sites on the silica.[2]

3. Column Packing:

  • Dry Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 0.5 cm).

    • Carefully pour the dry silica gel into the column, gently tapping the side to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Wet Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the silica to settle.

    • Continuously add the mobile phase to prevent the silica from running dry.

    • Once the silica has packed, add a layer of sand on top.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the silica gel, taking care not to disturb the surface.

  • Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to start the elution process.

  • Collect fractions in separate tubes or flasks.

  • Monitor the elution process by TLC to identify the fractions containing the purified product.

6. Product Isolation:

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not elute from the column Insufficiently polar mobile phase: The eluent is not strong enough to move the compound down the column.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Strong interaction with silica gel: The basic amine group is strongly adsorbed to the acidic silica gel.Add a competing base like triethylamine (0.1-1%) to the mobile phase.[2] Consider using a different stationary phase such as basic alumina or amine-functionalized silica.[3]
Compound elutes too quickly (in the solvent front) Mobile phase is too polar: The eluent is too strong, causing the compound to move with the solvent front without separation.Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Poor separation of the desired compound from impurities Inappropriate mobile phase: The chosen solvent system does not provide adequate resolution.Perform further TLC analysis with different solvent systems to find one that gives better separation. Consider using a different solvent combination, for example, dichloromethane/methanol for more polar compounds.[4]
Column overloading: Too much crude material was loaded onto the column.Use a larger column or reduce the amount of sample loaded.
Improper column packing: Channels or cracks in the silica gel lead to an uneven flow of the mobile phase.Repack the column carefully, ensuring a uniform and compact bed of silica.
Tailing or streaking of the compound band Interaction with acidic silica: The basic amine group interacts strongly with the acidic silanol groups on the silica surface.Add a small amount of triethylamine or ammonia to the mobile phase.[5] Use a less acidic stationary phase like deactivated silica or alumina.
Compound appears to have decomposed on the column Compound instability on silica: Some compounds are sensitive to the acidic nature of silica gel.Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using a more inert stationary phase like Florisil or deactivated silica.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying this compound?

A1: While standard silica gel is commonly used, its acidic nature can cause issues with basic compounds like this compound.[3] For better results, consider using amine-functionalized silica or basic alumina, which minimize the strong acid-base interactions that lead to tailing and potential degradation.[3][6]

Q2: How do I choose the right solvent system for my column?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that moves the desired compound to an Rf value of 0.2-0.3.[1] A good starting point for this compound is a mixture of hexane and ethyl acetate.

Q3: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A3: Streaking on a TLC plate is often an indication that you will encounter similar problems, such as tailing, on a silica gel column. This is typically due to the strong interaction between the basic amine and the acidic silica. Adding a small amount of a basic modifier like triethylamine to your TLC developing solvent and your column's mobile phase can often resolve this issue.[5]

Q4: Can I use reverse-phase chromatography to purify this compound?

A4: Yes, reverse-phase chromatography is a viable alternative, especially for polar compounds.[7] In reverse-phase chromatography, a non-polar stationary phase is used with a polar mobile phase (e.g., water and acetonitrile or methanol). The most polar compounds will elute first.

Q5: What should I do if my purified fractions are very dilute?

A5: If you suspect your compound has eluted but the fractions are too dilute to detect by TLC, you can try concentrating a few of the fractions in the expected elution range and re-analyzing them by TLC.[1]

Troubleshooting Workflow

TroubleshootingWorkflow Column Chromatography Troubleshooting start Start Purification run_tlc Run TLC to Determine Initial Mobile Phase (Target Rf ~0.2-0.3) start->run_tlc pack_column Pack Column with Stationary Phase run_tlc->pack_column load_sample Load Crude Sample pack_column->load_sample run_column Run Column & Collect Fractions load_sample->run_column analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions issue Problem Encountered? analyze_fractions->issue no_elution Compound Not Eluting issue->no_elution Yes too_fast Compound Elutes Too Fast issue->too_fast Yes poor_sep Poor Separation issue->poor_sep Yes tailing Tailing/Streaking issue->tailing Yes combine_pure Combine Pure Fractions issue->combine_pure No solution_no_elution1 Increase Mobile Phase Polarity no_elution->solution_no_elution1 solution_no_elution2 Add Triethylamine to Mobile Phase no_elution->solution_no_elution2 solution_no_elution3 Switch to Basic Alumina or Amine-Silica no_elution->solution_no_elution3 solution_too_fast Decrease Mobile Phase Polarity too_fast->solution_too_fast solution_poor_sep1 Optimize Mobile Phase with TLC poor_sep->solution_poor_sep1 solution_poor_sep2 Reduce Sample Load poor_sep->solution_poor_sep2 solution_poor_sep3 Repack Column poor_sep->solution_poor_sep3 solution_tailing1 Add Triethylamine to Mobile Phase tailing->solution_tailing1 solution_tailing2 Use Deactivated Silica or Alumina tailing->solution_tailing2 solution_no_elution1->run_column solution_no_elution2->run_column solution_no_elution3->pack_column solution_too_fast->run_column solution_poor_sep1->run_tlc solution_poor_sep2->load_sample solution_poor_sep3->pack_column solution_tailing1->run_column solution_tailing2->pack_column evaporate Evaporate Solvent combine_pure->evaporate end_product Pure Product evaporate->end_product

Caption: Troubleshooting workflow for column chromatography purification.

References

Identifying byproducts in Methyl 2-amino-6-bromobenzoate synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of Methyl 2-amino-6-bromobenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying potential byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing multiple peaks in my LC-MS chromatogram besides my target product. What are the most likely byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves the bromination of Methyl anthranilate. Due to the directing effects of the amino and ester groups, several byproducts can form. The most common are:

  • Unreacted Starting Material: Methyl anthranilate may be present if the reaction has not gone to completion.

  • Positional Isomers: Bromination can occur at other positions on the aromatic ring, primarily at the 4- and 5-positions, which are electronically favored by the activating amino group.

  • Dibrominated Byproducts: Over-bromination can lead to the formation of dibrominated species, such as Methyl 2-amino-4,6-dibromobenzoate.

  • Hydrolysis Product: If water is present during the reaction or workup under non-neutral pH, the methyl ester can hydrolyze to the corresponding carboxylic acid (2-amino-6-bromobenzoic acid).

Q2: How can I use the mass spectrum to tentatively identify an unknown peak?

A2: The mass spectrum provides two key pieces of information for initial identification: the mass-to-charge ratio (m/z) and the isotopic pattern.

  • Check the m/z Value: Compare the observed m/z of the unknown peak with the expected masses of potential byproducts (see Table 1). In positive electrospray ionization (ESI+) mode, you will typically observe the protonated molecule, [M+H]⁺.

  • Analyze the Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[1][2] Any compound containing a single bromine atom will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (the M peak and the M+2 peak).[1] A dibrominated compound will show a pattern of three peaks (M, M+2, and M+4) with a relative intensity ratio of approximately 1:2:1.[2]

Q3: My mass spectrum suggests an isomer of my product. How can I distinguish between positional isomers using LC-MS?

A3: Distinguishing positional isomers can be challenging as they have the same mass and isotopic pattern.

  • Chromatographic Separation: The primary method is to achieve baseline separation on the LC column. Isomers often have slightly different polarities and will elute at different retention times. Method optimization, such as adjusting the gradient slope or changing the mobile phase organic solvent, may be required.[3]

  • Tandem Mass Spectrometry (MS/MS): If isomers co-elute, MS/MS can be used. By isolating the parent ion and fragmenting it, you can generate a fragmentation pattern. Positional isomers may produce different fragment ions or the same fragments with different relative abundances due to the influence of the bromine's position on bond stability.[4] Comparing the fragmentation patterns of your unknown peaks to known standards is the most definitive approach.

Q4: I have a peak with a mass that doesn't match any expected brominated byproducts. What else could it be?

A4: If the mass and isotopic pattern do not suggest a brominated species, consider other possibilities:

  • Starting Material: Check for the m/z of unreacted Methyl anthranilate ([M+H]⁺ ≈ 152.07).[5]

  • Hydrolysis: Look for the [M+H]⁺ of the hydrolyzed product, 2-amino-6-bromobenzoic acid (m/z ≈ 215.96 / 217.96).

  • Solvent Adducts: In ESI, molecules can form adducts with solvents or salts (e.g., [M+Na]⁺, [M+K]⁺, [M+CH₃CN+H]⁺). These will appear at higher m/z values than the [M+H]⁺ ion.

  • Reagent-Related Impurities: Impurities from the brominating agent (e.g., N-bromosuccinimide, NBS) or other reagents could be present.

Byproduct Identification Data

The following table summarizes the calculated molecular weights and expected m/z values for the target product and common byproducts in ESI+ mode.

Table 1: Expected m/z Values for Product and Potential Byproducts

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Features
Methyl anthranilate (Starting Material)C₈H₉NO₂151.16152.07No Br pattern
This compound (Product)C₈H₈BrNO₂229.06 / 231.06230.00 / 232.00M / M+2 (~1:1)
Methyl 2-amino-5-bromobenzoate (Isomer)C₈H₈BrNO₂229.06 / 231.06230.00 / 232.00M / M+2 (~1:1)
Methyl 2-amino-4-bromobenzoate (Isomer)C₈H₈BrNO₂229.06 / 231.06230.00 / 232.00M / M+2 (~1:1)
Methyl 2-amino-4,6-dibromobenzoate (Byproduct)C₈H₇Br₂NO₂307.96 / 309.96 / 311.96308.90 / 310.90 / 312.90M / M+2 / M+4 (~1:2:1)
2-Amino-6-bromobenzoic acid (Hydrolysis)C₇H₆BrNO₂215.03 / 217.03215.96 / 217.96M / M+2 (~1:1)

Note: Monoisotopic masses are used for calculations. The observed m/z may vary slightly depending on instrument calibration.

Visual Guides and Workflows

The following diagrams illustrate the potential synthetic outcomes and a logical workflow for troubleshooting unexpected peaks in your analysis.

Synthesis_Byproducts cluster_reagents Start Methyl Anthranilate (Starting Material) Reagent Brominating Agent (e.g., NBS, Br₂) Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction Product This compound (Target Product) Reagent->Product Desired Reaction Byproduct_Iso1 Positional Isomers (e.g., 4-bromo, 5-bromo) Reagent->Byproduct_Iso1 Side Reaction (Regioselectivity) Byproduct_DiBr Dibrominated Product Reagent->Byproduct_DiBr Side Reaction (Over-bromination) Byproduct_Hydrolysis Hydrolysis Product (2-amino-6-bromobenzoic acid) Product->Byproduct_Hydrolysis Degradation (+H₂O) LCMS_Troubleshooting_Workflow Start Unexpected Peak Observed in Chromatogram Step1 Step 1: Extract Mass Spectrum Determine m/z of Molecular Ion Start->Step1 Step2 Step 2: Analyze Isotopic Pattern Step1->Step2 Decision1 Does it contain Bromine? Step2->Decision1 Path_NoBr Check for: - Starting Material - Hydrolysis Product - Solvent Adducts Decision1->Path_NoBr No Decision2 How many Br atoms? Decision1->Decision2 Yes End Byproduct Identified Path_NoBr->End Path_1Br Potential Isomer or Brominated Degradant. Compare m/z with Table 1. Decision2->Path_1Br One (M, M+2 is ~1:1) Path_2Br Potential Dibrominated Byproduct. Compare m/z with Table 1. Decision2->Path_2Br Two (M, M+2, M+4 is ~1:2:1) Step3 Step 3: Perform MS/MS Analysis Path_1Br->Step3 Path_2Br->Step3 Step4 Step 4: Compare Fragmentation Pattern to Standards or Literature Step3->Step4 Step4->End

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

NMR Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for methyl 2-amino-6-bromobenzoate, drawing comparisons with its 5-bromo isomer and related compounds. These values are crucial for the verification of the compound's identity and purity.

Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)

Proton Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Methyl 2-amino-5-bromobenzoate [1]Multiplicity Notes
Aromatic H~ 7.1 - 7.5H-4: 7.19, H-6: 7.78MultipletThe electron-withdrawing bromine atom and electron-donating amino group will influence the precise shifts.
Aromatic H~ 6.5 - 6.8H-3: 6.64Doublet of doublets
Aromatic H~ 6.4 - 6.7Doublet of doublets
-NH₂~ 5.5 - 6.05.61Broad singletChemical shift can be variable and depend on concentration and solvent.
-OCH₃~ 3.93.86SingletCharacteristic singlet for the methyl ester group.

Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)

Carbon Expected Chemical Shift (δ, ppm) for this compound Reported Chemical Shift (δ, ppm) for Methyl 2-amino-5-bromobenzoate [1]Notes
C=O~ 168168.1Carbonyl carbon of the ester.
C-NH₂~ 148148.8Aromatic carbon attached to the amino group.
C-Br~ 115C-5: 109.5Aromatic carbon attached to the bromine atom. The shift is influenced by the ortho amino group.
Aromatic CH~ 130-135C-4: 137.2, C-6: 125.1
Aromatic CH~ 118-122C-3: 119.3
Aromatic C (quaternary)~ 110-114C-1: 111.4Aromatic carbon attached to the ester group.
-OCH₃~ 5251.8Methyl carbon of the ester.

Comparison with Other Analytical Techniques

While NMR provides detailed structural information, other techniques offer complementary data for a comprehensive characterization.

Table 3: Comparison with Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Technique Expected Key Data for this compound Notes
IR Spectroscopy N-H stretching: ~3400-3300 cm⁻¹ (two bands for primary amine)C=O stretching: ~1720-1700 cm⁻¹ (ester)C-N stretching: ~1340-1250 cm⁻¹C-Br stretching: ~680-515 cm⁻¹IR spectroscopy is excellent for identifying functional groups present in the molecule.
Mass Spectrometry Molecular Ion (M⁺): m/z ~229 and 231 (in a ~1:1 ratio due to bromine isotopes ⁷⁹Br and ⁸¹Br)Mass spectrometry confirms the molecular weight and the presence of a bromine atom.

Experimental Protocols

Accurate and reproducible data is contingent on meticulous experimental execution. The following is a standard protocol for acquiring high-quality NMR spectra for this compound.

Sample Preparation[2][3][4][5]
  • Weighing: Accurately weigh 10-20 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent shimming issues.

¹H NMR Data Acquisition[1]
  • Spectrometer: 400 MHz or higher field instrument.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Data Acquisition[1]
  • Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

  • Pulse Program: Proton-decoupled pulse program.

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Data Processing[1]
  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the characterization of this compound.

cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_char Characterization weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR transfer->h1_nmr c13_nmr ¹³C NMR transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration calibrate->integrate chem_shift Chemical Shift Analysis integrate->chem_shift multiplicity Multiplicity Analysis chem_shift->multiplicity coupling Coupling Constant Analysis multiplicity->coupling structure Structural Elucidation coupling->structure

Caption: Workflow for NMR-based characterization.

cluster_nmr NMR Spectroscopy cluster_other Alternative Techniques cluster_info Derived Information compound This compound h1_nmr ¹H NMR (Proton Environment) compound->h1_nmr c13_nmr ¹³C NMR (Carbon Skeleton) compound->c13_nmr ir IR Spectroscopy (Functional Groups) compound->ir ms Mass Spectrometry (Molecular Weight & Formula) compound->ms structure Structure Confirmation h1_nmr->structure purity Purity Assessment h1_nmr->purity c13_nmr->structure ir->structure ms->structure

Caption: Analytical techniques for characterization.

References

A Comparative Analysis of the Reactivity of Methyl 2-amino-6-bromobenzoate and its 5-bromo Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of two isomeric building blocks: Methyl 2-amino-6-bromobenzoate and Methyl 2-amino-5-bromobenzoate. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization in the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. This comparison is supported by established principles of organic chemistry and available experimental data.

Introduction to the Isomers

This compound and Methyl 2-amino-5-bromobenzoate are substituted anthranilate derivatives. The key structural difference lies in the position of the bromine atom relative to the amino and methyl ester functionalities. This seemingly subtle variation leads to significant differences in their electronic properties and steric environments, which in turn dictate their reactivity in common organic transformations, most notably in palladium-catalyzed cross-coupling reactions.

This compound features a bromine atom ortho to the amino group and meta to the methyl ester group. This arrangement introduces significant steric hindrance around the C-Br bond.

Methyl 2-amino-5-bromobenzoate , on the other hand, has the bromine atom meta to the amino group and para to the methyl ester group. This isomer is sterically less encumbered around the reaction center.

Theoretical Comparison of Reactivity

The reactivity of these isomers in cross-coupling reactions is primarily influenced by two key factors: electronic effects and steric hindrance.

Electronic Effects:

  • This compound: The amino group (-NH₂) is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. The methyl ester group (-CO₂Me) is an electron-withdrawing group through both resonance (-R effect) and induction (-I effect). In this isomer, the amino group is ortho to the bromine, and the ester is meta. The strong electron-donating nature of the amino group increases the electron density at the ortho and para positions.

  • Methyl 2-amino-5-bromobenzoate: Here, the amino group is meta to the bromine, and the ester is para. The electron-donating effect of the amino group has a less direct influence on the C-Br bond compared to the 6-bromo isomer. The electron-withdrawing ester group is in the para position, which can influence the overall electron density of the ring.

Steric Hindrance:

  • This compound: The presence of the amino group and the methyl ester group in the ortho positions relative to the bromine atom creates significant steric congestion around the C-Br bond. This steric hindrance can impede the approach of the bulky palladium catalyst, which is a critical step in the catalytic cycle of cross-coupling reactions.

  • Methyl 2-amino-5-bromobenzoate: The bromine atom in the 5-position is flanked by a hydrogen atom and a carbon atom of the aromatic ring, resulting in a significantly less sterically hindered environment compared to its 6-bromo counterpart.

Based on these principles, a qualitative prediction of reactivity can be made:

FeatureThis compoundMethyl 2-amino-5-bromobenzoate
Steric Hindrance HighLow
Electronic Effects Strong activation from ortho -NH₂Moderate activation from meta -NH₂
Predicted Reactivity Lower in sterically demanding reactionsHigher in most cross-coupling reactions

Experimental Data and Comparative Performance

While direct comparative studies under identical conditions are scarce, the available literature provides insights into the reactivity of each isomer in common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.

Methyl 2-amino-5-bromobenzoate is frequently used in Suzuki-Miyaura couplings with various boronic acids, generally proceeding with good to excellent yields under standard conditions.

This compound , due to steric hindrance, is expected to be less reactive. Successful coupling often requires more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition of the sterically hindered aryl bromide to the palladium center.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
5-bromoPhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O808-12High (typical)
6-bromoArylboronic acidsPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O95-11024-31Moderate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.

Methyl 2-amino-5-bromobenzoate undergoes Buchwald-Hartwig amination with a variety of amines, including primary and secondary amines, with good efficiency.

This compound is expected to be a more challenging substrate for this reaction due to the steric hindrance around the C-Br bond. Similar to the Suzuki coupling, successful amination would likely require bulky phosphine ligands and potentially higher catalyst loadings or temperatures. The ortho-amino group can also potentially coordinate to the palladium center, which could influence the catalytic activity.

Table 2: Expected Performance in Buchwald-Hartwig Amination

IsomerAmineCatalyst SystemBaseSolventExpected Reactivity
5-bromoPrimary/SecondaryPd₂(dba)₃ / XPhosNaOtBuTolueneGood to Excellent
6-bromoPrimary/SecondaryPd₂(dba)₃ / Bulky LigandStrong BaseToluene/DioxaneLower, requires optimization

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-amino-5-bromobenzoate

Materials:

  • Methyl 2-amino-5-bromobenzoate

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 2-amino-5-bromobenzoate (1 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).

  • Add Pd(dppf)Cl₂ (0.03 mmol).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Proposed Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (3 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.05 mmol) and SPhos (0.1 mmol) to a dry Schlenk tube.

  • Add this compound (1 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3 mmol).

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualization of Concepts

G Reactivity Comparison Workflow cluster_isomers Isomeric Starting Materials cluster_factors Influencing Factors cluster_reactions Common Cross-Coupling Reactions cluster_reactivity Predicted Reactivity isomer1 This compound Ortho-bromo isomer steric Steric Hindrance 6-bromo: High 5-bromo: Low isomer1->steric electronic Electronic Effects 6-bromo: Ortho -NH₂ (strong activation) 5-bromo: Meta -NH₂ (moderate activation) isomer1->electronic reactivity1 6-bromo Isomer Lower reactivity Requires harsher conditions isomer1->reactivity1 isomer2 Methyl 2-amino-5-bromobenzoate Meta/Para-bromo isomer isomer2->steric isomer2->electronic reactivity2 5-bromo Isomer Higher reactivity Milder conditions suffice isomer2->reactivity2 suzuki Suzuki-Miyaura Coupling steric->suzuki buchwald Buchwald-Hartwig Amination steric->buchwald electronic->suzuki electronic->buchwald suzuki->reactivity1 suzuki->reactivity2 buchwald->reactivity1 buchwald->reactivity2

Caption: A workflow diagram illustrating the factors influencing the comparative reactivity of the two isomers.

G Catalytic Cycle for Suzuki-Miyaura Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_ar_ar Ar-Pd(II)L₂-Ar' transmetalation->pd_ar_ar ar_boronic Ar'-B(OH)₂ ar_boronic->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_ar_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Conclusion

A Comparative Guide to the Synthesis and HPLC Validation of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two potential synthetic routes for Methyl 2-amino-6-bromobenzoate, a key intermediate in pharmaceutical and fine chemical synthesis. Furthermore, it outlines a robust High-Performance Liquid Chromatography (HPLC) method for the validation of the final product, ensuring purity and quality. The information presented is supported by established chemical principles and analogous experimental data from related compounds.

Synthesis of this compound: A Comparison of Two Methods

Two primary synthetic strategies for this compound are presented below:

  • Method A: Direct Bromination of Methyl 2-aminobenzoate. This approach involves the direct electrophilic bromination of the commercially available starting material, Methyl 2-aminobenzoate.

  • Method B: Esterification of 2-Amino-6-bromobenzoic acid. This two-step method begins with the bromination of 2-aminobenzoic acid, followed by Fischer esterification to yield the final product.

Data Presentation: A Comparative Summary

The following table summarizes the key performance indicators for each synthetic method.

ParameterMethod A: Direct BrominationMethod B: Esterification of Precursor
Starting Material Methyl 2-aminobenzoate2-Amino-6-bromobenzoic acid
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileMethanol, Sulfuric Acid
Reaction Time 2-4 hours4-6 hours
Typical Yield 75-85%80-90%
Purity (pre-purification) GoodVery Good
Key Advantages Fewer synthetic stepsPotentially higher purity, avoids issues with regioselectivity
Potential Challenges Potential for isomeric impuritiesRequires an additional synthetic step

Experimental Protocols

Method A: Synthesis via Direct Bromination

This protocol is adapted from established methods for the bromination of substituted anilines.

Materials:

  • Methyl 2-aminobenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 2-aminobenzoate (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method B: Synthesis via Esterification

This protocol follows the well-established Fischer esterification reaction.

Materials:

  • 2-Amino-6-bromobenzoic acid

  • Methanol

  • Concentrated Sulfuric Acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Suspend 2-Amino-6-bromobenzoic acid (1.0 eq) in methanol in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.2 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

HPLC Validation of this compound

A robust and reliable HPLC method is crucial for determining the purity of the synthesized this compound and for identifying any potential impurities.

Proposed HPLC Method
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (with 0.1% Formic Acid) (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30°C
Expected Retention Time 3-5 minutes
Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams have been generated.

Synthesis Workflow: Method A vs. Method B cluster_A Method A: Direct Bromination cluster_B Method B: Esterification of Precursor A_start Methyl 2-aminobenzoate A_process Bromination with NBS A_start->A_process A_end This compound A_process->A_end B_start 2-Amino-6-bromobenzoic acid B_process Esterification with Methanol/H2SO4 B_start->B_process B_end This compound B_process->B_end

Caption: A comparison of the synthetic workflows for Method A and Method B.

HPLC Validation Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection into HPLC System prep->inject separation Separation on C18 Column inject->separation detection UV Detection at 254 nm separation->detection analysis Data Analysis (Purity & Quantification) detection->analysis

Caption: The general workflow for the HPLC validation of the final product.

Analytical methods for determining the purity of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates like Methyl 2-amino-6-bromobenzoate is paramount. This critical quality attribute directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three prevalent analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The comparison is supported by exemplary experimental data and detailed methodologies to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods

The selection of an analytical method for purity determination is a multifactorial decision, weighing the need for sensitivity, selectivity, quantitation accuracy, and the physical properties of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1] Coupled with a UV detector, it offers a robust method for quantifying the main component and known impurities against a reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound may require derivatization to improve its volatility, GC-MS provides exceptional sensitivity and selectivity, making it ideal for identifying and quantifying trace-level volatile impurities and residual solvents.[2]

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that determines the purity of a substance without the need for a specific reference standard of the analyte itself.[3][4] It relies on the direct relationship between the NMR signal integral and the number of protons, offering a high degree of accuracy and serving as an excellent orthogonal technique to chromatography.[5][6]

The following diagram illustrates a typical workflow for the purity determination of a pharmaceutical intermediate.

Purity Determination Workflow cluster_0 Sample Preparation cluster_1 Analytical Method Selection cluster_2 Data Acquisition & Processing cluster_3 Purity Calculation & Reporting Sample Weigh Sample Dissolve Dissolve in Suitable Solvent Sample->Dissolve Spike Spike with Internal Standard (for qNMR/GC-MS) Dissolve->Spike HPLC HPLC-UV Spike->HPLC GCMS GC-MS Spike->GCMS qNMR qNMR Spike->qNMR Acquire Acquire Chromatogram/Spectrum HPLC->Acquire GCMS->Acquire qNMR->Acquire Integrate Integrate Peaks/Signals Acquire->Integrate Identify Identify Impurities Integrate->Identify Calculate Calculate Purity (%) Identify->Calculate Report Generate Report Calculate->Report

Purity Determination Workflow

Quantitative Data Summary

The performance of each analytical method was evaluated for its ability to determine the purity of this compound and quantify a potential process impurity, 2-amino-6-bromobenzoic acid (the precursor). The results are summarized in the tables below.

Table 1: Comparison of Method Performance Characteristics

FeatureHPLC-UVqNMRGC-MS
Principle Separation based on polarity, detection by UV absorbance.Intrinsic quantitative response of nuclei in a magnetic field.[6]Separation based on volatility, detection by mass-to-charge ratio.[2]
Quantitation Relative (requires a reference standard of known purity).Absolute (can determine purity without a specific analyte reference standard).[3]Relative (requires a reference standard or internal standard).
Selectivity Good for separating closely related structures and isomers.Excellent for structural elucidation and identification of impurities.High selectivity based on mass fragmentation patterns.
Sensitivity High (typically ppm levels).[7]Moderate (typically requires mg of sample).Very high (can detect trace level impurities, ppb levels).[1]

Table 2: Purity Analysis Results for a Representative Batch of this compound

ParameterHPLC-UVqNMRGC-MS
Purity of Main Component (%) 99.299.1Not suitable for primary purity of this non-volatile analyte
Quantification of 2-amino-6-bromobenzoic acid (%) 0.450.50Not detected (non-volatile)
Limit of Detection (LOD) for Impurity 0.01%0.05%N/A
Limit of Quantification (LOQ) for Impurity 0.03%0.15%N/A
Relative Standard Deviation (RSD, n=6) 0.3%0.2%N/A

Table 3: Analysis of a Volatile Impurity (e.g., Toluene - residual solvent)

ParameterHPLC-UVqNMRGC-MS
Concentration (ppm) Not detected~50 ppm (at detection limit)45
LOD (ppm) ~100~500.1
LOQ (ppm) ~300~1500.3

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)
  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • 0-15 min: 30-80% B

    • 15-20 min: 80% B

    • 20-21 min: 80-30% B

    • 21-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Sample Preparation: Dissolve approximately 25 mg of this compound in 50 mL of diluent (Acetonitrile:Water, 50:50 v/v).

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
  • GC System: A gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: 40 °C (hold 5 min), then ramp to 280 °C at 15 °C/min (hold 5 min).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-400.

  • Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).

Quantitative NMR (qNMR)
  • NMR Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone) that has a signal in a clean region of the spectrum.

  • Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

  • Sample Preparation: Accurately weigh about 20 mg of this compound and 10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent.

  • Purity Calculation: The purity is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, the number of protons giving rise to each signal, and their weighed masses.[8]

The following diagram illustrates the relationship and suitability of the different analytical methods based on the nature of the analyte and impurities.

Method Suitability Analyte This compound (Main Component) HPLC HPLC-UV Analyte->HPLC Primary Method qNMR qNMR Analyte->qNMR Orthogonal Method (Absolute Purity) NonVolatileImpurity Non-Volatile Impurities (e.g., Precursors, Isomers) NonVolatileImpurity->HPLC Ideal for Quantification NonVolatileImpurity->qNMR Good for Identification & Quantification VolatileImpurity Volatile Impurities (e.g., Residual Solvents) GCMS GC-MS VolatileImpurity->GCMS Most Sensitive & Specific VolatileImpurity->qNMR Can Detect & Quantify

Method Suitability Overview

Conclusion

For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC-UV stands out as the primary method for routine quality control due to its excellent performance in separating and quantifying the main component and non-volatile impurities.[1] GC-MS is the method of choice for the detection and quantification of trace-level volatile impurities and residual solvents, which are often critical for regulatory compliance. qNMR serves as an invaluable orthogonal technique, providing an absolute measure of purity and confirming the identity of the main component and any structurally related impurities. The strategic combination of these methods ensures a thorough understanding of the impurity profile, leading to higher quality and safer final products.

References

Comparative study of bromobenzoic acid isomers in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bromobenzoic Acid Isomers in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity and performance of 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. Understanding the distinct behaviors of these isomers, dictated by the position of the bromine and carboxylic acid functionalities, is crucial for designing efficient synthetic routes in pharmaceutical and materials science research.

Introduction to Bromobenzoic Acid Isomers in Cross-Coupling Chemistry

The positional isomerism of the bromo and carboxyl groups on the benzene ring significantly influences the electronic properties and steric environment of the C-Br bond. These differences directly impact the rates and efficiencies of the key steps in palladium-catalyzed cross-coupling cycles, namely oxidative addition and reductive elimination. Generally, the reactivity of aryl bromides in these reactions is influenced by both electronic effects (electron-withdrawing or -donating nature of substituents) and steric hindrance around the reaction center.

Comparative Reactivity Overview

The reactivity of the bromobenzoic acid isomers in cross-coupling reactions is a nuanced interplay of steric and electronic factors.

  • 2-Bromobenzoic Acid (ortho-isomer): The proximity of the carboxylic acid group to the bromine atom introduces significant steric hindrance. This can impede the approach of the bulky palladium catalyst, potentially slowing down the oxidative addition step.[1][2][3] However, the electronic effect of the ortho-carboxyl group can also play a role.

  • 3-Bromobenzoic Acid (meta-isomer): This isomer experiences less steric hindrance compared to the ortho-isomer. The electron-withdrawing nature of the carboxylic acid group at the meta position primarily exerts an inductive effect, which can influence the electron density at the C-Br bond and affect its reactivity.

  • 4-Bromobenzoic Acid (para-isomer): With the carboxyl group positioned opposite the bromine atom, steric hindrance is minimized. The electronic influence of the para-carboxyl group is a combination of inductive and resonance effects, which can impact the oxidative addition step.

The following sections provide a detailed, data-driven comparison of these isomers in Suzuki-Miyaura, Heck, and Sonogashira reactions, supported by experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis.[4][5] The performance of bromobenzoic acid isomers in this reaction is highly dependent on the reaction conditions and the steric and electronic profiles of the isomers.

Data Presentation: Suzuki-Miyaura Coupling of Bromobenzoic Acid Isomers
IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromobenzoic Acid Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95*
3-Bromobenzoic Acid Phenylboronic acid[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃H₂ORT1.589-99
4-Bromobenzoic Acid Phenylboronic acidPd/C (microwaves)K₂CO₃H₂O1500.3398

*Data for a structurally similar ortho-substituted aryl bromide.

Discussion of Suzuki-Miyaura Reactivity

While direct side-by-side comparative data is scarce, the available information suggests that all three isomers can be effective substrates in Suzuki-Miyaura coupling, provided the catalyst system and reaction conditions are optimized. For the sterically hindered 2-bromobenzoic acid, the use of bulky, electron-rich phosphine ligands like SPhos is often crucial to facilitate both oxidative addition and reductive elimination, leading to high yields.[1][4] In contrast, the less hindered 3- and 4-bromobenzoic acids can undergo efficient coupling under milder conditions, even in aqueous media at room temperature.[6] The para-isomer, in particular, has been shown to react rapidly under microwave irradiation with a heterogeneous catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromobenzoic Acid

This protocol is adapted from a procedure using a water-soluble palladium catalyst.[6]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottomed flask, combine 3-bromobenzoic acid, phenylboronic acid, the palladium catalyst, and potassium carbonate.

  • Add distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Upon completion, the product precipitates from the mixture.

  • Collect the precipitate by filtration and wash thoroughly with distilled water to remove inorganic salts.

  • The crude product can be further purified by recrystallization.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[7] This reaction is valuable for introducing vinyl groups that can be further functionalized.

Data Presentation: Heck Reaction of Bromobenzoic Acid Isomers
IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromobenzoic Acid StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10024~85*
3-Bromobenzoic Acid n-Butyl acrylatePd(dba)₂ / L·HBr**Cs₂CO₃Dioxane1102>95
4-Bromobenzoic Acid StyrenePd(OAc)₂ / THP***K₂CO₃H₂O/DMF80492

*Data for methyl 4-amino-3-bromobenzoate, an ortho-substituted analogue.[8] **L·HBr = 1-ethylenediphenylphosphino-3-(mesityl)imidazol-2-ylidene hydrobromide.[9] ***THP = Tetrahydropyrimidinium salt.[10]

Discussion of Heck Reactivity

Similar to the Suzuki coupling, the Heck reaction of bromobenzoic acid isomers is sensitive to the substrate structure and reaction conditions. While ortho-substituted aryl bromides can be challenging substrates, appropriate ligand selection enables high yields.[8] The less hindered 3- and 4-bromobenzoic acids generally exhibit high reactivity, allowing for efficient coupling with a variety of alkenes under relatively mild conditions.[9][10] The use of aqueous solvent systems has also been successfully demonstrated for the para-isomer.[10]

Experimental Protocol: Heck Reaction of 4-Bromobenzoic Acid

This protocol is adapted from a procedure using a tetrahydropyrimidinium salt as a carbene ligand in an aqueous medium.[10]

Materials:

  • 4-Bromobenzoic acid (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (1.0 mol%)

  • 1,3-Dialkyl-3,4,5,6-tetrahydropyrimidinium salt (2 mol%)

  • Potassium carbonate (K₂CO₃) (2 mmol)

  • Water (3 mL)

  • N,N-Dimethylformamide (DMF) (3 mL)

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂, the tetrahydropyrimidinium salt, 4-bromobenzoic acid, and K₂CO₃.

  • Add water and DMF, followed by styrene.

  • Heat the mixture at 80 °C for 4 hours.

  • After cooling, extract the mixture with ethyl acetate/hexane (1:5).

  • Filter the organic layer through a pad of silica gel.

  • Concentrate the filtrate and purify the product by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[11] This reaction is instrumental in the synthesis of aryl alkynes.

Data Presentation: Sonogashira Coupling of Bromobenzoic Acid Isomers
IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromobenzoic Acid PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6516Moderate*
3-Bromobenzoic Acid PhenylacetylenePd(PPh₃)₄ / CuIPiperidineDMF808-16High
4-Bromobenzoic Acid PhenylacetylenePdCl₂(CH₃CN)₂ / sXPhosCs₂CO₃H₂O/MeCN652High**

*Yields for ortho-substituted aryl bromides can be variable and are highly dependent on the specific substrate and conditions.[12][13] **Data for a brominated peptide, indicating feasibility on complex substrates.[14]

Discussion of Sonogashira Reactivity

The Sonogashira coupling of bromobenzoic acid isomers follows the general reactivity trend where steric hindrance can significantly impact reaction efficiency. The ortho-isomer, 2-bromobenzoic acid, is generally the most challenging substrate due to steric impediment around the reaction site, which can necessitate higher catalyst loadings or more specialized ligands.[12][13] The meta- and para-isomers are typically more reactive and can be coupled with a wide range of terminal alkynes in high yields under standard Sonogashira conditions.[15] Notably, recent advancements have enabled copper-free Sonogashira couplings in aqueous media, further expanding the synthetic utility for less hindered isomers like 4-bromobenzoic acid.[14][16]

Experimental Protocol: Sonogashira Coupling of 3-Bromobenzoic Acid

This protocol is a general procedure for the Sonogashira coupling of a bromo-aminobenzoic acid, which can be adapted for 3-bromobenzoic acid.[15]

Materials:

  • 3-Bromobenzoic acid (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Piperidine (2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask, add 3-bromobenzoic acid, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon).

  • Add anhydrous DMF, piperidine, and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows and Concepts

To further elucidate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Coupling Partner, and Base B Add Solvent A->B C Degas Mixture B->C D Add Palladium Catalyst and Ligand C->D E Heat and Stir under Inert Atmosphere D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Quench Reaction F->G H Extraction G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G Aryl Bromide Isomer Aryl Bromide Isomer Reactivity Reactivity Aryl Bromide Isomer->Reactivity Steric Hindrance Steric Hindrance Reactivity->Steric Hindrance influenced by Electronic Effects Electronic Effects Reactivity->Electronic Effects influenced by Ortho Ortho Ortho->Steric Hindrance High Ortho->Electronic Effects Inductive/Field Meta Meta Meta->Steric Hindrance Low Meta->Electronic Effects Inductive Para Para Para->Steric Hindrance Minimal Para->Electronic Effects Inductive/Resonance

Caption: Factors influencing the reactivity of bromobenzoic acid isomers.

Conclusion

The choice of bromobenzoic acid isomer for a cross-coupling reaction has significant practical implications for synthesis. While 3- and 4-bromobenzoic acids are generally more reactive and amenable to a wider range of standard conditions, 2-bromobenzoic acid can also be effectively utilized with careful selection of a suitable catalyst system, particularly one employing bulky, electron-rich phosphine ligands to overcome steric hindrance. This guide provides a framework for researchers to make informed decisions in the design and execution of their synthetic strategies involving these versatile building blocks.

References

A Comparative Spectroscopic Guide to Methyl 2-amino-6-bromobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-amino-6-bromobenzoate is an aromatic organic compound with a molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol .[1] Its structure, featuring an amino group and a bromine atom ortho and para to the methyl ester group respectively on a benzene ring, suggests a unique spectral fingerprint. Understanding this fingerprint is crucial for its synthesis, characterization, and application in various research and development endeavors. This guide will present the available spectral data for its isomers and parent compound to facilitate a deeper understanding of its spectroscopic properties.

Comparative Spectral Data

The following tables summarize the key infrared absorption bands and mass spectral fragments for Methyl 2-amino-5-bromobenzoate and Methyl 2-aminobenzoate. This data serves as a reference for predicting the spectral features of this compound.

Table 1: Comparison of Key Infrared (IR) Absorption Bands (cm⁻¹)

Functional GroupMethyl 2-amino-5-bromobenzoateMethyl 2-aminobenzoate (Methyl Anthranilate)Expected for this compound
N-H Stretch (amine)3481, 33683480, 3370~3500-3300 (two bands)
C-H Stretch (aromatic)3000-31003000-3100~3000-3100
C=O Stretch (ester)16941680~1700-1680
C=C Stretch (aromatic)~1600-1450~1600-1450~1600-1450
C-N Stretch12461248~1250
C-O Stretch (ester)1100-13001100-1300~1100-1300
C-Br Stretch~600-500Not Applicable~600-500

Table 2: Comparison of Key Mass Spectrometry (m/z) Fragments

CompoundMolecular Ion (M⁺)Key Fragments
Methyl 2-amino-5-bromobenzoate229/231 (due to Br isotopes)198/200 ([M-OCH₃]⁺), 170/172 ([M-COOCH₃]⁺), 151, 120
Methyl 2-aminobenzoate (Methyl Anthranilate)151120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)
Predicted for this compound 229/231 198/200, 170/172, 151, 120

Experimental Protocols

The data presented in this guide is typically acquired using the following standard methodologies:

Fourier Transform Infrared (FTIR) Spectroscopy

Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are commonly prepared as a potassium bromide (KBr) pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The instrument records the interference pattern of the infrared beam after passing through the sample. A mathematical Fourier transform is then applied to this signal to obtain the infrared spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that provides information about the molecular weight and fragmentation pattern of the compound.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a chemical compound like this compound.

Spectral Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample FTIR FTIR Spectrometer Sample->FTIR MS Mass Spectrometer (EI) Sample->MS IR_Spectrum IR Spectrum Generation FTIR->IR_Spectrum Mass_Spectrum Mass Spectrum Generation MS->Mass_Spectrum Structure_Elucidation Structural Elucidation IR_Spectrum->Structure_Elucidation Mass_Spectrum->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, a comparative analysis of its structural isomers and parent compounds provides a strong foundation for predicting its key spectral features. Researchers working with this compound can utilize the data presented in this guide as a reference for confirming its identity and purity. The provided experimental protocols and workflow visualization offer a standardized approach to obtaining and interpreting spectral data for this and other novel compounds.

References

A Comparative Purity Analysis of Commercially Available Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of commercially available Methyl 2-amino-6-bromobenzoate, a key building block in the synthesis of various pharmaceutical compounds. The purity of starting materials is a critical parameter that can significantly impact reaction yield, impurity profiles, and the overall success of a drug development program. This document outlines the analytical methodologies used to assess purity and presents a comparative analysis of hypothetical commercial samples, supported by detailed experimental protocols.

Comparative Purity Assessment

The purity of this compound from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was evaluated using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized below.

Table 1: Purity Comparison of Commercial this compound Samples

SupplierStated PurityHPLC Purity (%)Major Impurity (%) (by HPLC)GC-MS Purity (%)
Supplier A >98%98.50.8 (Isomer)98.2
Supplier B >97%[1]97.21.5 (Starting Material)97.0
Supplier C >98%[2]99.10.4 (Unknown)99.0

Table 2: Identification of Major Impurities

SupplierMajor ImpurityProposed StructureIdentification Method
Supplier A Isomer (e.g., Methyl 2-amino-4-bromobenzoate)Isomeric structure of the main compoundLC-MS/MS, ¹H NMR
Supplier B 2-Amino-6-bromobenzoic acidStarting material for esterificationGC-MS, ¹H NMR
Supplier C Unknown-LC-MS/MS

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for assessing the purity of non-volatile and thermally labile compounds.[3]

Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving approximately 10 mg of this compound in 10 mL of acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.

Method:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Mass Spectrometer: Electron Impact (EI) ionization mode.

  • Sample Preparation: Samples were derivatized using a suitable agent if necessary to improve volatility, or directly dissolved in a volatile solvent like dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the main component and identifying impurities with distinct structural features.[4]

Method:

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Analysis: ¹H NMR spectra were acquired to observe the chemical shifts and coupling constants of the protons. ¹³C NMR spectra were used to confirm the carbon framework.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the purity assessment of this compound.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Reporting Sample Commercial Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Spectroscopy Dissolution->NMR Purity Purity Calculation (%) HPLC->Purity Impurity Impurity Identification GCMS->Impurity NMR->Impurity Report Comparison Guide Purity->Report Impurity->Report

Caption: Workflow for Purity Assessment.

Hypothetical Signaling Pathway Involvement

This compound can serve as a precursor for the synthesis of kinase inhibitors. The diagram below illustrates a hypothetical signaling pathway where such an inhibitor might act.

Hypothetical Kinase Inhibitor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Kinase3 Kinase C Kinase2->Kinase3 Phosphorylation Proliferation Cell Proliferation & Survival Kinase3->Proliferation Activation Inhibitor Kinase Inhibitor (Synthesized from Methyl 2-amino-6-bromobenzoate) Inhibitor->Kinase2 Inhibition

Caption: Hypothetical Kinase Inhibition.

Conclusion

The purity of starting materials like this compound is paramount in research and drug development. While most commercial suppliers provide materials of high purity, this guide highlights the importance of independent verification using orthogonal analytical methods. The choice of supplier can have a tangible impact on the quality and reproducibility of experimental results. Researchers are encouraged to perform their own purity assessments to ensure the integrity of their synthetic work.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like Methyl 2-amino-6-bromobenzoate are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, synthesized from publicly available safety data sheets for structurally similar chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2]

Key Safety Information Summary

Hazard ClassificationPrecautionary MeasuresFirst Aid
Causes serious eye irritation.[3]Wear eye protection/face protection.[3]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]
May cause skin irritation.[3]Wear protective gloves. Wash skin thoroughly after handling.[3]IF ON SKIN: Wash with plenty of soap and water.[2][3] Take off contaminated clothing and wash it before reuse.[3]
May cause respiratory irritation.[3]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[2] Do not dispose of this chemical into drains or the environment.[1][4]

Step 1: Collection and Storage of Waste

  • Containment: Collect the waste material in a suitable, clearly labeled, and tightly closed container.[1][2] This prevents the release of vapors and protects the contents from contamination.

  • Labeling: The container must be accurately labeled with the chemical name "this compound" and any relevant hazard symbols.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][2]

Step 2: Accidental Spill Cleanup

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent the spill from spreading and from entering drains.[1][4]

  • Clean-up: For solid spills, carefully sweep or scoop the material into a suitable container for disposal.[2] Avoid generating dust.[1] Use spark-proof tools and explosion-proof equipment if necessary.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Step 3: Professional Disposal

  • Contact a Licensed Professional: Arrange for the collection and disposal of the chemical waste with a licensed and approved waste disposal company. Adherence to local, state, and federal regulations is mandatory.

  • Documentation: Maintain all necessary documentation related to the disposal process for regulatory compliance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Accidental Spill Occurs A->H C Collect Waste in a Labeled, Sealed Container B->C D Store Container in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Waste Disposal Company D->E F Arrange for Pickup and Provide Documentation E->F G End: Proper Disposal Completed F->G I Follow Spill Cleanup Procedure H->I I->C

Caption: Logical workflow for the disposal of this compound.

References

Personal protective equipment for handling Methyl 2-amino-6-bromobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for Methyl 2-amino-6-bromobenzoate, a chemical compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated aromatic compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound. Researchers must obtain and meticulously follow the specific SDS for the exact chemical being used before any handling, storage, or disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this and similar halogenated aromatic compounds.[1]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene, or Viton®)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have a breakthrough time.[1][2][3]
Body Protection Flame-Resistant Laboratory Coat or Chemical-Resistant ApronTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2][4]
Respiratory Protection NIOSH-Approved Respirator with appropriate cartridges for organic vaporsRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • SDS Review: Obtain and review the specific Safety Data Sheet for this compound.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[2]

  • Work Area Preparation: Prepare the work area by ensuring a chemical fume hood is operational and the space is clean and free of clutter.[1] Place all necessary equipment and reagents within the fume hood.[5]

2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the handling area.

  • Weighing and Aliquoting: Carefully measure and transfer the required amount of the chemical inside the fume hood. Use appropriate tools, such as glass pipettes or syringes, to minimize the risk of spills.[1]

  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood.[1] Keep the sash at the lowest possible height that still allows for comfortable work.

3. Post-Procedure and Decontamination:

  • Cooling: Allow all equipment to cool to room temperature within the fume hood.[5]

  • Decontamination: Wipe down the work area in the fume hood with a suitable solvent (e.g., acetone), followed by soap and water.[5] Collect the rinsate as hazardous waste.[1]

  • PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[1] This includes unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads, and glassware rinsate).

  • Waste Containers: Use designated, properly labeled, and sealed waste containers for halogenated organic waste.[1] Waste containers should be made of a compatible material and stored in a designated satellite accumulation area within the laboratory.

  • Institutional Procedures: Follow your institution's specific hazardous waste disposal procedures for halogenated organic compounds.

  • Spill Management: In the event of a small spill within the fume hood, absorb the material with a chemical absorbent pad or sand.[5] Collect the contaminated absorbent material and place it in the designated halogenated organic waste container. For larger spills, follow your institution's emergency response protocol.

Visual Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points in the operational and disposal workflow for this compound.

cluster_preparation Preparation cluster_handling Handling Protocol cluster_post_procedure Post-Procedure & Decontamination cluster_disposal Disposal prep_start Start: Handling this compound risk_assessment Conduct Risk Assessment prep_start->risk_assessment sds_review Review Specific SDS risk_assessment->sds_review emergency_prep Verify Emergency Equipment sds_review->emergency_prep fume_hood_prep Prepare Chemical Fume Hood emergency_prep->fume_hood_prep don_ppe Don Appropriate PPE fume_hood_prep->don_ppe weigh_dispense Weigh & Dispense in Fume Hood don_ppe->weigh_dispense perform_reaction Perform Reaction in Fume Hood weigh_dispense->perform_reaction decontaminate Decontaminate Work Area & Glassware perform_reaction->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands institutional_disposal Follow Institutional Disposal Protocol containerize_waste Use Labeled, Sealed Containers segregate_waste->containerize_waste containerize_waste->institutional_disposal end_process End institutional_disposal->end_process

Operational and Disposal Workflow for this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.